Triafur

Catalog No.
S574927
CAS No.
712-68-5
M.F
C6H4N4O3S
M. Wt
212.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triafur

CAS Number

712-68-5

Product Name

Triafur

IUPAC Name

5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C6H4N4O3S

Molecular Weight

212.19 g/mol

InChI

InChI=1S/C6H4N4O3S/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9)

InChI Key

SXZZHGJWUBJKHH-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N

Chemical Profile of Triafur

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical identifiers and properties of Triafur.

Property Description
CAS Number 712-68-5 [1]
IUPAC Name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1]
Molecular Formula C₆H₄N₄O₃S [1]
Molecular Weight 212.19 g/mol [1]
SMILES C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1]
Structure A 1,3,4-thiadiazole ring with an amino group at the 2-position, linked to a 5-nitrofuran ring [1]

Research Applications & Mechanism

According to the available source, this compound is a nitrofuran-thiadiazole hybrid molecule and is explicitly sold as a chemical for research purposes, not for human or veterinary use [1]. Its described activities are varied:

  • Antiviral Research: Computational docking studies suggest this compound may bind to the main protease (Mpro) of SARS-CoV-2, indicating potential as a tool for investigating antiviral therapies [1].
  • Plant Biology & Herbicide Research: In plants, this compound is described as disrupting mitosis by interfering with microtubule assembly, making it a tool for studying cell division and weed control mechanisms [1].

The following diagram illustrates the described research workflow connecting this compound's structure to its potential mechanisms and applications.

G A Molecular Structure 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine B Potential Binding to SARS-CoV-2 Main Protease A->B Computational Docking C Disruption of Microtubule Assembly A->C Biochemical Studies D Antiviral Mechanism Inhibition of Viral Replication B->D E Herbicidal Mechanism Disruption of Mitosis & Cell Division C->E F Application: Antiviral Research D->F G Application: Plant Biology & Herbicide Studies E->G

Research pathways of this compound, derived from commercial data [1].

Information Limitations and Next Steps for Researchers

The search results reveal a significant lack of peer-reviewed literature or detailed technical data on this compound. The information presented here does not include quantitative binding affinity data, detailed experimental protocols, or pharmacological data (e.g., ADMET properties).

To proceed with your research, I suggest the following:

  • Consult Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed to search for the CAS Number 712-68-5 or the IUPAC Name to find journal articles or patents [1].
  • Broaden the Search: Investigate the broader chemical classes of "1,3,4-thiadiazole derivatives" and "nitrofuran antimicrobials" to find information on structurally related and well-characterized compounds [2] [3] [1].

References

Introduction to the 1,3,4-Thiadiazole-Sulfonamide Core

Author: Smolecule Technical Support Team. Date: February 2026

The 1,3,4-thiadiazole-sulfonamide hybrid is a privileged scaffold in medicinal chemistry, known for its versatile pharmacological profile and presence in several established drugs.

  • Historical Context and Marketed Drugs: This hybrid structure is a classic example of bioisosterism, where the 1,3,4-thiadiazole ring can act as a bioisostere for pyrimidine or pyridazine rings, often enhancing lipophilicity and bioavailability [1]. Key historical and marketed drugs featuring this hybrid include:
    • Sulfamethizole: An antimicrobial agent [1].
    • Acetazolamide and Methazolamide: Carbonic anhydrase inhibitors used as diuretics and for treating glaucoma [2] [1].
    • Triafur (Furidiazine): An antiviral drug that incorporates the 1,3,4-thiadiazole hybrid with a sulfonamide group [2].
  • Relevance in Modern Drug Discovery: Recent studies highlight the continued importance of this scaffold. Its mesoionic nature (a neutral ring system with separated positive and negative charges) allows these compounds to cross cellular membranes efficiently and interact strongly with biomolecules [1] [3]. Research from 2023 continues to explore novel 1,3,4-thiadiazole-sulfonamide derivatives for applications such as SARS-CoV-2 Mpro inhibition [2].

Synthesis and Experimental Protocols

The synthesis of 1,3,4-thiadiazole-sulfonamide derivatives often involves convergent strategies, building the thiadiazole ring from key intermediates. Below is a common synthetic workflow and characterization standards.

G Start Start: Aromatic Amine Step1 Sulfonylation Form Sulfonamide Start->Step1 Step2 Reaction with CS₂ & Hydrazine Form Thiohydrazide Intermediate Step1->Step2 Step3 Cyclization Form 1,3,4-Thiadiazole Ring Step2->Step3 Step4 Functionalization (S-alkylation, Schiff base formation) Step3->Step4 Step5 Purification & Characterization Step4->Step5

Diagram of a generalized synthetic route for 1,3,4-thiadiazole-sulfonamide derivatives.

Detailed Synthesis of a Key Intermediate

A frequently used intermediate is 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide.

  • Protocol [2]:
    • Start with an appropriate 2-chloro-N-sulfamoylphenyl acetamide.
    • React with morpholine and sulfur.
    • Follow with a reaction with hydrazine hydrate.
  • Reaction Conditions: The specific procedure is referenced from known literature, but typically involves heating in a suitable solvent like ethanol.
  • Characterization Data for Intermediate [2]:
    • Appearance: Pale yellow solid.
    • Yield: 72%.
    • Melting Point: 185°C.
    • FT-IR (KBr) νmax cm⁻¹: 3344, 3269 (2NH, 2NH₂); 1680 (C=Oamide); 1375 (S=O).
    • ¹H-NMR (DMSO-d₆) δ ppm: 10.40 (s, 1H, NHamide), 7.87–7.79 (m, 4H, CHarom.), 7.28 (s, 2H, NH₂sulfa), 3.81 (br, 3H, 3NH).
Green Synthesis of Final Derivatives

Recent protocols emphasize efficient and environmentally friendly ("green") methods.

  • Protocol for Spiro-N-(4-sulfamoylphenyl)-2-carboxamide Derivatives [2]:
    • Dissolve the thiohydrazide intermediate (0.001 mol) in ethanol (15 mL).
    • Add ketone derivatives (0.001 mol).
    • Stir the reaction mixture at room temperature for approximately 3 hours.
    • Cool the mixture to precipitate the product.
  • Key Advantages: This method is operationally simple, conducted at room temperature, and avoids costly catalysts, providing high yields (up to 90%) and purity [2].

Biological Activity and Key Data

The 1,3,4-thiadiazole-sulfonamide scaffold demonstrates a broad spectrum of biological activities. The following tables summarize quantitative data from recent studies.

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound Structure / Core Microbial Strains Tested Key Metric (e.g., MIC) Result / Potency Citation
Oxazolidinone-1,3,4-thiadiazole hybrid Enterococcus faecium MIC 1 μg/mL (Moderate activity) [4]
Dihydropyrrolidone-1,3,4-thiadiazole hybrid S. epidermidis, S. aureus MIC 6.25 - 12.5 μM (Highest activity) [4]
Novel 5-(S-alkyl)thiadiazole carboxamides Staph. aureus, Bacillus subtilis Zone of Inhibition Comparable to Ciprofloxacin [5]

Table 2: Anticancer and Antiviral Activity of 1,3,4-Thiadiazole-Sulfonamide Hybrids

Compound / Derivative Target / Assay Key Metric Result / Affinity Citation
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide SARS-CoV-2 Mpro (Molecular Docking) Binding Energy -7.33 to -6.54 kcal/mol [2]
Indolin-2-one-1,3,4-thiadiazole hybrid (IVc) NCI-60 Cancer Cell Lines (Breast) IC₅₀ 1.47 μM [6]
1,2,3-Triazole-1,3,4-thiadiazole hybrids Various Cancer Cell Lines (A-549, MCF-7, etc.) Cytotoxic Effect (5-dose assay) Significant inhibition [7]

Computational and Analytical Methods

Modern drug development heavily relies on in silico and analytical techniques for rational design and validation.

  • Molecular Docking Protocols:
    • Software: Commonly used packages include Schrödinger Maestro [6].
    • Workflow: The process generally involves:
      • Protein Preparation: Retrieving the target protein (e.g., SARS-CoV-2 Mpro PDB ID: 6LU7 [2] or Bcl-2/Bcl-XL [7]) and preparing it by adding hydrogens, assigning bond orders, and optimizing H-bonds.
      • Ligand Preparation: Generating 3D structures of the thiadiazole derivatives and minimizing their energy using a tool like LigPrep [6].
      • Grid Generation: Defining the active site of the protein.
      • Docking & Scoring: Running the docking simulation and ranking compounds based on binding affinity (Glide Score [6]).
  • ADMET and Drug-Likeness Prediction:
    • Rule of Five: Computed properties (molecular weight, H-bond donors/acceptors, logP) to predict oral bioavailability [2] [4].
    • ADMET Prediction: In silico tools are used to predict absorption, distribution, metabolism, excretion, and toxicity profiles, which are crucial for early-stage candidate selection [2].
  • Characterization Techniques:
    • Spectroscopic Methods: Essential for confirming structure.
      • FT-IR: For functional groups (C=O, S=O, N-H).
      • NMR (¹H & ¹³C): For carbon-hydrogen framework and connectivity.
      • Elemental Analysis (CHNS): For determining purity and elemental composition [2] [5].

Conclusion and Research Outlook

The 1,3,4-thiadiazole-sulfonamide scaffold, exemplified by historical drugs like this compound, remains a highly relevant and promising core in medicinal chemistry. Its synthesis can be optimized using green methodologies, and its broad pharmacological potential—spanning antimicrobial, anticancer, and antiviral areas—is consistently validated by both in vitro and in silico studies.

Future research should focus on:

  • Exploring Novel Derivatives: Leveraging the reactivity of the thiadiazole ring for further functionalization.
  • Mechanistic Studies: Conducting more in vivo studies to confirm the mechanisms of action suggested by computational models.
  • Overcoming Resistance: Developing derivatives based on this scaffold to combat multidrug-resistant microbial strains and cancers.

References

Triafur pharmacological profile overview

Author: Smolecule Technical Support Team. Date: February 2026

Triafur: The Available Context

The search results indicate that "this compound" (also known as furidiazine) is an antiviral drug [1]. Its chemical structure includes a 1,3,4-thiadiazole moiety hybridized with a sulfonamide group, a feature it shares with other established drugs like acetazolamide (a diuretic) and methazolamide [1]. Beyond this structural classification, the search results do not provide further details on its pharmacological profile, such as its mechanism of action, pharmacokinetics, or clinical trial data.

A Modern Analog: Lonsurf (Trifluridine/Tipiracil)

While data on this compound itself is scarce, the search results provide a highly detailed profile of Lonsurf (trifluridine/tipiracil), an oral antineoplastic agent. Although used for cancer, its combination of a nucleoside analog (trifluridine) with an enzyme inhibitor (tipiracil) to enhance bioavailability shares a conceptual similarity with the "this compound" name, which suggests a potential furan-based fluoropyrimidine drug. The data on Lonsurf can serve as a high-quality example of the depth of information typically included in a technical whitepaper [2].

The table below summarizes the core pharmacological data for Lonsurf, illustrating the kind of structured quantitative information applicable for your profile.

Profile Aspect Details for Lonsurf (Trifluridine/Tipiracil)
Drug Class Oral antineoplastic agent [2]

| Mechanism of Action | • Trifluridine: Incorporated into DNA, disrupting DNA synthesis and function [2]. • Tipiracil: Inhibits thymidine phosphorylase, preventing trifluridine degradation and increasing its bioavailability [2]. | | Approved Indications | • Metastatic Colorectal Cancer (mCRC) [2] • Metastatic Gastric/Gastroesophageal Junction (GEJ) Adenocarcinoma [2] | | Recommended Dosage | 35 mg/m² (based on trifluridine component) orally twice daily on Days 1-5 and 8-12 of a 28-day cycle [2]. | | Pivotal Clinical Trial Data (Examples) | | | • RECOURSE (mCRC) | Overall Survival: 7.1 months vs. 5.3 months (placebo) [2]. Progression-Free Survival: 2.0 months vs. 1.7 months (placebo) [2]. | | • SUNLIGHT (mCRC + bevacizumab) | Overall Survival: 10.8 months vs. 7.5 months (Lonsurf alone) [2]. Progression-Free Survival: 5.6 months vs. 2.4 months (Lonsurf alone) [2]. | | Common Side Effects | Myelosuppression (neutropenia, anemia, thrombocytopenia), fatigue, nausea, vomiting, diarrhea [2]. |

Experimental Protocol Overview

For a researcher-focused guide, detailing experimental methodology is crucial. The search results for Lonsurf describe the design of its pivotal clinical trials, which can be modeled for protocol development.

The following workflow visualizes the key phases of a clinical trial for a drug like Lonsurf, from design to analysis.

Start Study Population Defined (Heavily Pretreated mCRC) A Randomization (2:1) Start->A B Intervention Group (Lonsurf + Best Supportive Care) A->B C Control Group (Placebo + Best Supportive Care) A->C D Primary Endpoint Assessment (Overall Survival) B->D C->D E Secondary Endpoint Assessment (Progression-Free Survival, Safety) D->E F Statistical Analysis (Hazard Ratio, P-value) E->F

Clinical Trial Workflow: This diagram outlines the key stages of a phase 3 clinical trial, such as the RECOURSE trial, from patient randomization to final data analysis [2].

Key Methodological Details from the RECOURSE Trial [2]:

  • Study Design: International, double-blind, placebo-controlled, Phase III trial.
  • Population: 800 patients with refractory metastatic colorectal cancer who had progressed on standard therapies.
  • Intervention: Patients randomized in a 2:1 ratio to receive Lonsurf or placebo.
  • Endpoints:
    • Primary: Overall Survival (OS).
    • Secondary: Progression-Free Survival (PFS), safety, and quality of life.
  • Analysis: Efficacy was analyzed using hazard ratios (HR) and p-values, with a pre-specified significance level.

References

What is Pharmacophore Modeling?

Author: Smolecule Technical Support Team. Date: February 2026

A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response" [1] [2] [3].

In simpler terms, it is an abstract model that identifies the essential 3D arrangement of molecular features a compound must possess to bind to a target and elicit a biological effect. These features include [2] [3]:

  • HBA: Hydrogen Bond Acceptor
  • HBD: Hydrogen Bond Donor
  • H: Hydrophobic area
  • PI/NI: Positively/Negatively Ionizable groups
  • AR: Aromatic ring

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), primarily used for virtual screening to identify new potential drugs from large compound libraries [2] [3].

Core Methodologies for Pharmacophore Modeling

There are two primary approaches to pharmacophore modeling, chosen based on the available input data. The table below summarizes their key aspects.

Approach Description Key Requirements Common Tools/Techniques
Structure-Based Modeling [2] [4] Model derived from 3D structure of a macromolecular target (e.g., a protein), often from a protein-ligand complex. High-quality 3D protein structure (from PDB, homology modeling, or AlphaFold2); identification of binding site. GRID (molecular interaction fields) [2], LUDI (interaction site prediction) [2], density-based clustering of interaction points [4].
Ligand-Based Modeling [1] [2] Model derived from a set of known active ligands by aligning them and identifying their common chemical features. A set of known active ligands that bind to the same target; their bioactive conformations. Feature extraction (RDKit [1], LigandScout), alignment of ligands, clustering of features (k-means) [1] to create an ensemble pharmacophore.

The following diagram illustrates the general workflow for creating a ligand-based pharmacophore model, which is a common and well-documented method.

G Start Start: Collect Known Active Ligands Prepare Prepare Molecules Start->Prepare Conformers Generate Bioactive Conformers Prepare->Conformers Align Align Ligands Conformers->Align Features Extract Pharmacophore Features Align->Features Cluster Cluster Features (e.g., k-means) Features->Cluster Model Create Ensemble Pharmacophore Model Cluster->Model Validate Validate Model (Virtual Screening) Model->Validate

Experimental Protocols & Data in Practice

To illustrate how these methodologies are applied in real-world research, the table below summarizes key experimental steps from a recent study on EGFR inhibitors for lung cancer, which utilized ligand-based pharmacophore modeling [5] [6].

Protocol Stage Description from Literature
Ligand Preparation & Library Design A virtual library of 1,840 benzofuran-1,2,3-triazole hybrid molecules was designed [5] [6].
Pharmacophore-Based Screening A ligand-based pharmacophore model was developed and used to screen the virtual library, identifying 20 top candidates for further study [5].
Molecular Docking The 20 identified compounds were docked into the active site of the EGFR target (PDB ID: 4HJO). Docking scores for the top six hybrids ranged from -10.2 to -9.6 kcal/mol, outperforming the reference molecule (-7.9 kcal/mol) [5] [6].
MD Simulations & ADME/Tox Molecular dynamics (MD) simulations (e.g., 300 ns runs) were used to confirm binding stability. In-silico ADME and toxicity predictions assessed the drug-likeness and safety profiles of the compounds [5] [7].

A Path Forward for Triafur Research

While specific data on this compound is unavailable, you can apply the general methodologies above. Based on the search results, here are practical steps you can take:

  • Clarify the Research Objective: Determine the exact protein target this compound acts upon and the binding site location.
  • Choose Your Modeling Approach:
    • If a 3D protein structure is available (with or without a bound ligand), a structure-based approach is highly recommended [2] [4].
    • If several known active analogs of this compound are available, a ligand-based approach would be appropriate [1] [8].
  • Utilize Modern Software Tools: The search results mention several specialized software tools and packages used in the field, which you can explore:
    • LigandScout: For both structure-based and ligand-based pharmacophore modeling [7] [8].
    • RDKit: An open-source toolkit for cheminformatics that can be used to extract pharmacophore features from ligands [1].
    • PHASE & Hypogen (in Discovery Studio): Commercial tools that include algorithms for developing quantitative pharmacophore models [8].

References

Triafur molecular properties and characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Core Molecular Properties & Characteristics

Triazole-furan hybrids are valued in medicinal chemistry for their versatile biological activities and tunable molecular properties. The table below summarizes key characteristics supported by recent research.

Property/Category Description & Research Findings
Structural Motifs Combines 1,2,4-triazole (a nitrogen-rich heterocycle) with a furan ring (an oxygen-containing heterocycle often derived from biomass like furfural) [1] [2].
Common Biological Activities Antifungal, antibacterial, anticancer/anti-proliferative, antimicrobial [1] [3].

| Sample Experimental Results | • Antimicrobial: A triazole-based metal-organic framework (T@Composite) showed potent activity with Minimum Inhibitory Concentration (MIC) as low as 0.125 µg/mL against S. aureus and C. albicans [3]. • Anti-proliferative: Certain thiophene-linked 1,2,4-triazoles demonstrated significant growth inhibition against cancer cell lines, with GI₅₀ values reaching 3.16 µM [1]. | | Electronic & Optical Properties | Derivatives can exhibit promising Nonlinear Optical (NLO) properties. One study reported a low HOMO-LUMO band gap of 4.618 eV and high first hyperpolarizability (6.317 × 10⁻³⁰ esu), indicating potential for optoelectronic applications [4]. | | Role of Fluorination | Introducing fluorine or trifluoromethyl (CF₃) groups can enhance metabolic stability, lipophilicity, and binding selectivity, making them common strategies in optimizing furan-based drug candidates [2]. |

Experimental Protocols for Evaluation

For researchers aiming to synthesize and evaluate such compounds, here are detailed methodologies for key assays from the literature.

Protocol for Antimicrobial Activity Assessment [3]

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Materials: Mueller-Hinton broth and agar for bacteria, Sabouraud dextrose agar for fungi, sterile saline (0.45% NaCl), standardized suspension of microbial inoculum (e.g., S. aureus, E. coli, C. albicans).
  • Method:
    • Prepare a stock solution of the test compound in a suitable solvent like DMSO.
    • Perform a series of two-fold dilutions of the compound in a liquid growth medium in 96-well plates.
    • Standardize the microbial inoculum to a concentration of 10⁸ CFU/mL and further dilute it. Add this to each well.
    • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
    • The MIC is identified as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
    • To determine the MBC, subculture samples from wells showing no growth onto fresh agar plates. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum, yielding no growth on the agar.
Protocol for Anti-Proliferative Screening [1]

This describes a standard sulforhodamine B (SRB) assay to measure growth inhibition in cancer cell lines.

  • Materials: Cancer cell lines (e.g., HCT-116, HeLa), cell culture medium and reagents, sulforhodamine B dye, acetic acid, Tris buffer.
  • Method:
    • Seed cells in 96-well tissue culture plates and pre-incubate for 24 hours.
    • Expose the cells to various concentrations of the test compound for 48 hours.
    • After exposure, precipitate cellular protein by adding trichloroacetic acid (TCA) and incubating.
    • Wash the plates to remove TCA, then stain the protein content with SRB dye.
    • Wash off unbound dye with acetic acid. Air-dry the plates.
    • Solubilize the protein-bound dye with Tris buffer.
    • Measure the absorbance of the solution using a plate reader. The GI₅₀ (50% growth inhibition) value is calculated from the dose-response curve.
Protocol for Computational Analysis [5]

Molecular docking and dynamics simulations provide insights into binding interactions and stability.

  • Software: Autodock Vina for docking; NAMD or similar software for Molecular Dynamics (MD) simulations; CHARMM36 force field; visualization tools like BIOVIA Discovery Studio.
  • Method - Docking:
    • Prepare the 3D structure of the target protein (e.g., from PDB) and the ligand by adding hydrogens and charges.
    • Define a grid box around the protein's active site.
    • Run the docking simulation to generate multiple ligand conformations and rank them by binding affinity (kcal/mol).
  • Method - MD Simulations:
    • Solvate the top-ranked docked complex in a water box and add ions to neutralize the system.
    • Perform energy minimization to remove steric clashes.
    • Run the production MD simulation for a set time (e.g., 100 ns) at constant temperature and pressure.
    • Analyze the trajectory to calculate metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) to assess complex stability and residue flexibility.

Research Workflow & Signaling Pathways

The development of a triazole-furan drug candidate involves a multi-disciplinary workflow integrating synthesis, experimental testing, and computational validation. The diagram below outlines this integrated process.

Start Research Initiation Design Molecular Design & Synthesis Start->Design CompScreen In silico Screening (Molecular Docking) Design->CompScreen ExpTest Experimental Assays CompScreen->ExpTest InVitro In Vitro Analysis (Antimicrobial, Cytotoxicity) ExpTest->InVitro InVivo In Vivo Studies (e.g., Hepatotoxicity Models) ExpTest->InVivo DataInt Data Integration & Lead Optimization InVitro->DataInt InVivo->DataInt DataInt->Design  Feedback Loop End Lead Candidate Identification DataInt->End

Integrated research workflow for triazole-furan hybrid drug development, combining computational and experimental approaches.

References

literature review on Triafur antiviral activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Triafur

The table below summarizes the fundamental chemical identifiers for this compound, which places it within the class of nitrofuran-thiadiazole hybrid molecules [1].

Property Description
Systematic Name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1]
CAS Number 712-68-5 [1]
Molecular Formula C₆H₄N₄O₃S [1]
Molecular Weight 212.19 g/mol [1]
SMILES C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1]
Structural Class 1,3,4-Thiadiazole derivative linked to a nitrofuran ring [1]

Documented Antiviral Activity and Research

This compound is recognized for its promising biological activity as an antiviral agent, though detailed experimental reports are limited [1].

  • Potential Mechanism against SARS-CoV-2: Computational molecular docking studies suggest that this compound binds effectively to the main protease (Mpro) of SARS-CoV-2. The binding energy scores from these in silico analyses indicate a strong interaction, proposing that this compound could inhibit viral replication by targeting this crucial enzymatic function [1].
  • Context of 1,3,4-Thiadiazole Derivatives: The broader family of 1,3,4-thiadiazole derivatives, to which this compound belongs, has demonstrated efficacy against various RNA viruses, including Poliovirus 1 and Coxsackie virus B4 [2]. Research highlights that small modifications to the side chain of these molecules are critical for their antiviral activity [2].

Suggested Experimental Pathways for Validation

The following workflow outlines a potential pathway to experimentally validate and characterize the antiviral activity of this compound, moving from in silico prediction to in vivo models.

G Start Start: Hit Identification (Computational Screening) VS In Vitro Validation Start->VS Identifies potential binding to viral target Mech Mechanism of Action Studies VS->Mech Confirms antiviral effect and determines IC₅₀/CC₅₀ Opt Lead Optimization Mech->Opt Guides structural modifications Animal In Vivo Efficacy Opt->Animal Tests optimized compound in animal model Animal->Start Feedback for further iterations

Stage 1: In Vitro Validation
  • Objective: Confirm the antiviral activity predicted by computational models.
  • Core Protocol:
    • Cell-based Antiviral Assay: Use a cell line susceptible to the target virus (e.g., Vero E6 for SARS-CoV-2). Infect cells and treat with a dilution series of this compound [3].
    • Cytotoxicity Assay (MTT/XTT): Perform in parallel to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀ / IC₅₀), a crucial metric for therapeutic window [3].
    • Quantitative Analysis: The dose-response data should be analyzed using the median-effect model to determine the 50% inhibitory concentration (IC₅₀) and the slope (m) of the dose-response curve. The slope is a critical, often overlooked parameter that defines the intrinsic inhibitory potential of a drug at clinically relevant concentrations above the IC₅₀ [4].
Stage 2: Mechanism of Action Studies
  • Objective: Elucidate the specific stage of the viral life cycle that this compound disrupts.
  • Core Protocol:
    • Molecular Docking: Perform rigorous docking studies against putative viral targets, such as SARS-CoV-2 Mpro (PDB: 6LU7) or influenza neuraminidase, to generate binding hypotheses [2] [5].
    • Surface Plasmon Resonance (SPR): Use SPR to experimentally validate the binding affinity (KD) between this compound and the purified target protein and confirm the interaction is reversible/competitive [6].
    • Time-of-Addition Assay: Add this compound at different time points pre- and post-infection to pinpoint whether it acts on early (entry) or late (replication/assembly) stages of the viral life cycle [5].
Stage 3: Lead Optimization & In Vivo Evaluation
  • Objective: Improve drug-like properties and confirm efficacy in a live model.
  • Core Protocol:
    • Analogue Synthesis: Use high-throughput chemistry strategies, such as click chemistry, to create a library of this compound analogues. Explore modifications to the nitrofuran and thiadiazole rings to improve potency and reduce toxicity [5] [6].
    • Nanoformulation: To address potential poor solubility, formulate the lead compound into nanoparticles (e.g., using Eudragit EC) to enhance its bioavailability and efficacy [5].
    • In Vivo Study: Evaluate the most promising formulation in an appropriate animal model (e.g., mice for influenza). Key metrics include survival rate, reduction in lung viral load, and histopathological examination of tissues compared to a control group [3].

Key Considerations for Research

  • Limited Direct Evidence: The current promise of this compound is primarily based on in silico predictions and the established activity of its chemical class. Robust in vitro and in vivo data are needed for validation [1].
  • Importance of Quantitative Modeling: Simply determining the IC₅₀ is insufficient. A full quantitative assessment using the median-effect equation to calculate the Instantaneous Inhibitory Potential (IIP) provides a more accurate prediction of a drug's performance in a clinical setting [4].
  • Safety and Specificity: Comprehensive profiling is essential. This includes testing against human liver microsomes for metabolic stability and screening for off-target effects to ensure specificity and minimize toxicity [6].

References

Triafur Overview and Research Context

Author: Smolecule Technical Support Team. Date: February 2026

Triafur is identified by the chemical name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1]. It belongs to the 1,3,4-thiadiazole derivative family, a class of compounds noted for various biological activities [2] [1].

While direct efficacy data is unavailable, research contexts suggest its potential applications:

  • Antiviral Research: One source notes that this compound has been studied for its potential as an antiviral agent. Specifically, it has been subjected to computational docking studies that suggest it could bind to the main protease (Mpro) of SARS-CoV-2, indicating a potential mechanism for inhibiting viral replication [1]. However, this is a theoretical, in silico finding and does not confirm in vivo activity.
  • Historical Antimicrobial Development: The search results place this compound within a group of nitrofuran-thiadiazole hybrids that were explored for their antimicrobial properties in mid-20th-century research [1]. This historical context suggests it was part of early efforts to develop new antimicrobial agents, but detailed study results are not provided.

Suggested Framework for In Vivo Study Protocol

In the absence of a specific protocol for this compound, the table below outlines a general framework for an in vivo efficacy study, based on standard pre-clinical research practices. You can adapt this framework should you pursue experimental work with this compound.

Study Component Methodological Considerations
Objective To evaluate the in vivo efficacy and toxicity of this compound against specific pathogens (e.g., viral, bacterial) in an animal model.
Animal Model Selection of a susceptible animal species (e.g., mice, rats). Induction of the target infection in the model organism.

| Compound Administration | Formulation: Solubilize this compound in a suitable vehicle (e.g., DMSO, carboxymethyl cellulose). Dosing Regimen: Define dosage levels (low, medium, high), route of administration (e.g., oral gavage, intraperitoneal), and treatment frequency/duration. | | Control Groups | Include untreated infected animals (negative control) and animals treated with a known standard-of-care drug (positive control). | | Data Collection & Analysis | Efficacy Endpoints: Monitor survival rates, pathogen load in target tissues, and clinical symptom scores. Pharmacokinetics (PK): Measure compound concentration in blood and tissues over time to determine absorption, distribution, metabolism, and excretion. Toxicity Assessment: Monitor for clinical signs of adverse effects; perform histopathological examination of major organs post-study. |

The experimental workflow for this general in vivo study can be visualized as follows:

G Start Study Start Model Animal Model & Infection Induction Start->Model Groups Randomization into Treatment & Control Groups Model->Groups Dosing Compound Administration (Formulation & Dosing) Groups->Dosing DataCollection Data Collection Dosing->DataCollection PK Pharmacokinetic Analysis DataCollection->PK Efficacy Efficacy Endpoint Assessment DataCollection->Efficacy Tox Toxicity Assessment DataCollection->Tox Analysis Data Integration & Final Analysis PK->Analysis Efficacy->Analysis Tox->Analysis

In vivo efficacy study workflow from model establishment to final analysis.

Interpretation and Further Research Directions

The lack of in vivo data indicates that this compound's potential therapeutic effects remain largely theoretical or confined to early-stage in silico analysis [1].

To advance the research, you could:

  • Search specialized databases such as the U.S. National Library of Medicine's PubMed and PCT patent databases using the IUPAC name and CAS Number (712-68-5) [1].
  • Investigate related compounds like other 1,3,4-thiadiazole derivatives to find established in vivo methodologies that could be adapted for this compound [2] [1].

References

Comprehensive Application Notes and Protocols for the Synthesis and Evaluation of Triafur Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background Context

Triafur (furan derivative) represents an important class of 1,3,4-thiadiazole-containing pharmaceuticals with documented biological activities. As part of the broader 1,3,4-thiadiazole chemical family, this compound shares structural features with several clinically established drugs including acetazolamide, methazolamide, and megazol, which have found applications as diuretics, carbonic anhydrase inhibitors, and antiprotozoal agents [1]. The 1,3,4-thiadiazole nucleus constitutes a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile, favorable physicochemical properties, and ability to engage in diverse molecular interactions with biological targets [2] [1]. Recent developments in thiadiazole chemistry have revealed promising avenues for antiviral drug discovery, particularly against SARS-CoV-2 targets, highlighting the continued relevance of this structural class in addressing emerging health threats [2].

The strategic incorporation of fluorine atoms and fluorinated groups (such as trifluoromethyl) into pharmaceutical candidates represents a well-established approach to enhance metabolic stability, membrane permeability, and target binding affinity [3] [4]. The high electronegativity of fluorine, strong C-F bonds, and the lipophilic character of fluorinated groups contribute to improved pharmacokinetic properties and can significantly influence the bioavailability of drug candidates [4]. Recent synthetic advances have enabled more efficient access to fluorinated building blocks and their incorporation into biologically relevant heterocycles, opening new possibilities for the development of this compound analogues with enhanced therapeutic potential [3] [4].

Synthetic Strategies and Reaction Schemes

Core Methodologies for Thiadiazole Formation

The synthesis of 1,3,4-thiadiazole-based analogues can be accomplished through several complementary approaches:

  • Solvent-Free 'Grindstone' Method: This environmentally benign approach utilizes minimal solvent and employs mechanical grinding for the condensation of methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate with appropriate hydrazonoyl halide derivatives in the presence of a catalytic amount of diisopropyl ethyl amine (DIPEA) [2]. This method offers advantages including reduced environmental impact, operational simplicity, and excellent reaction efficiency under mild conditions.

  • Solution-Phase Conjugation Approach: This alternative method involves the reaction of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with various ketone derivatives in ethanol solvent at room temperature [1]. The reaction typically requires approximately 3 hours of stirring to achieve completion, yielding spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives with yields up to 90% [1].

  • Building Block Strategy: Recent advances have enabled the synthesis of ethynyl trifluoromethyl sulfide (CF₃S-C≡CH) which serves as a versatile building block for click chemistry applications [3]. This compound can be efficiently conjugated with various azides under copper-catalyzed conditions to yield novel 1,4-disubstituted triazoles bearing the SCF₃ group in yields up to 86% [3]. The incorporation of the (trifluoromethyl)sulfanyl group (SCF₃) is particularly valuable as it significantly enhances bioavailability and improves transport through lipid membranes due to its favorable Hansch parameter (π = 1.44) [3].

Synthetic Workflow and Pathway Diagrams

The synthesis of this compound analogues follows logical pathways that can be visualized through the following workflows:

G cluster_1 Pathway A: Grindstone Chemistry cluster_2 Pathway B: Solution-Phase Synthesis cluster_3 Pathway C: Building Block Approach Start Starting Materials A1 Methyl 2-(4-hydroxy-3- methoxybenzylidene)hydrazine- 1-carbodithioate Start->A1 B1 2-Hydrazinyl-N-(4-sulfamoylphenyl) -2-thioxoacetamide Start->B1 C1 Ethynyl trifluoromethyl sulfide (CF₃S-C≡CH) Start->C1 A3 Grinding with DIPEA catalyst (Solvent-free conditions) A1->A3 A2 Hydrazonoyl halides A2->A3 A4 1,3,4-Thiadiazole Products (3-7) A3->A4 B3 Ethanol solvent Room temperature, 3h B1->B3 B2 Ketone Derivatives B2->B3 B4 Spiro-N-(4-sulfamoylphenyl) -thiadiazole-2-carboxamide (Yields up to 90%) B3->B4 C3 Copper-catalyzed Click Chemistry C1->C3 C2 Aromatic/Aliphatic Azides C2->C3 C4 1,4-Disubstituted Triazoles with SCF₃ group (Up to 86% yield) C3->C4

Figure 1: Synthetic Pathways for this compound Analogues Development

Experimental Protocols

Detailed Synthesis Procedures
3.1.1 Protocol A: Solvent-Free Grindstone Synthesis of 1,3,4-Thiadiazoles [2]

Reagents and Materials:

  • Methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate (1.0 mmol)
  • Hydrazonoyl halide derivatives (1.0 mmol)
  • Diisopropyl ethyl amine (DIPEA, 0.1 mmol, catalytic amount)
  • Mortar and pestle (ceramic or agate)

Procedure:

  • Pre-grind the methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate (1.0 mmol) in a mortar for 1-2 minutes to obtain a fine powder.
  • Add the appropriate hydrazonoyl halide (1.0 mmol) to the mortar.
  • Add DIPEA (0.1 mmol, catalytic amount) to the solid mixture.
  • Grind the mixture continuously using a pestle for 15-30 minutes at room temperature.
  • Monitor the reaction progress by thin-layer chromatography (TLC) at 5-minute intervals.
  • Upon completion, wash the solid product with cold ethanol (2 × 5 mL) to remove any unreacted starting materials.
  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure thiadiazole derivatives.

Safety Notes: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat.

3.1.2 Protocol B: Solution-Phase Synthesis of Spiro-thiadiazole Carboxamides [1]

Reagents and Materials:

  • 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (1.0 mmol)
  • Ketone derivatives (1.0 mmol)
  • Absolute ethanol (15 mL)
  • Round-bottom flask (50 mL)
  • Magnetic stirrer

Procedure:

  • Dissolve 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.
  • Add the appropriate ketone derivative (1.0 mmol) to the solution.
  • Stir the reaction mixture at room temperature using a magnetic stirrer for approximately 3 hours.
  • Monitor the reaction progress by TLC (silica gel G/UV-254) using an appropriate mobile phase.
  • After completion, cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation.
  • Collect the solid product by vacuum filtration using a Büchner funnel.
  • Wash the precipitate with cold ethanol (2 × 5 mL) and dry under reduced pressure.
  • Purify the product by recrystallization from ethanol if necessary.

Purification and Characterization: The synthesized compounds can be purified using solvent systems consisting of n-hexane and ethyl acetate [5]. Structural confirmation is achieved through comprehensive spectroscopic analysis including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry [2] [1].

Biological Evaluation Methods
3.2.1 Antioxidant Activity Assessment (DPPH Assay) [5]

Principle: The method measures the free radical scavenging activity of compounds against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Reagents:

  • Test compounds (various concentrations in DMSO)
  • DPPH solution (0.1 mM in methanol)
  • Trolox standard (positive control)
  • Methanol (spectrophotometric grade)
  • DMSO (analytical grade)

Procedure:

  • Prepare serial dilutions of test compounds in DMSO (concentration range: 1-80 µg/mL).
  • Add 1 mL of each test compound solution to 2 mL of DPPH solution (0.1 mM in methanol).
  • Vortex the mixtures thoroughly and incubate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
  • Calculate the percentage inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of DPPH solution without test compound and A_sample is the absorbance with test compound.
  • Determine IC₅₀ values (concentration providing 50% inhibition) using non-linear regression analysis of concentration-response data.
3.2.2 Cytotoxicity Screening (MTT Assay) [5]

Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells.

Reagents:

  • HeLa cells (or other relevant cell lines)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS
  • MTT solution (5 mg/mL in PBS)
  • Test compounds (various concentrations in DMSO)
  • DMSO (for solubilizing formazan crystals)

Procedure:

  • Seed HeLa cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in 5% CO₂.
  • Treat cells with various concentrations of test compounds and incubate for 48 hours.
  • Add MTT solution (20 μL of 5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add DMSO (100 μL/well) to solubilize the formed formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to untreated controls and determine IC₅₀ values using non-linear regression analysis.

Analytical Characterization and Data Interpretation

Spectroscopic Characterization Guidelines

Successful synthesis of this compound analogues requires comprehensive structural confirmation through multiple spectroscopic techniques:

  • FT-IR Spectroscopy: Key characteristic bands include carbonyl stretches around 1680-1681 cm⁻¹ for amide groups, OH stretches near 3500 cm⁻¹ for tertiary alcohols, and S=O stretches at 1375 cm⁻¹ for sulfonyl groups [1]. Cysteine-coupled compounds typically exhibit sharp carbonyl bands around 1600 cm⁻¹ [5].

  • ¹H-NMR Spectroscopy: Expected signals include singlets at δ 2.7-2.9 ppm for OH protons in tertiary alcohols, multiple signals in the aromatic region (δ 6.8-8.4 ppm) for aromatic protons, and characteristic singlets for CH=N groups around δ 8.4 ppm [5] [2]. NH and OH protons typically appear as broad singlets in the range of δ 8.4-11.0 ppm [2].

  • ¹³C-NMR Spectroscopy: Key signals include carbonyl carbons around δ 168 ppm and characteristic aromatic carbon signals between δ 115-160 ppm depending on the substitution pattern [5] [2].

  • Mass Spectrometry: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the expected molecular formula [2].

Biological Activity Data and Comparative Analysis

Table 1: Comparative Biological Activity Profiles of this compound Analogues and Related Compounds

Compound Antioxidant Activity (DPPH Assay) Cytotoxicity (HeLa cells) Enzyme Inhibition Other Activities
Compound 3 (Thioxanthene derivative) 46.6% at 80 µg/mL [5] Not specified COX-2 inhibition (IC₅₀: 6.5-27.4 nM) [5] Anti-inflammatory potential [5]
Compound 1 (Thioxanthene derivative) Lowest activity in series [5] IC₅₀: 87.8 nM [5] COX-2 inhibition (IC₅₀: 6.5-27.4 nM) [5] Anticancer potential [5]
Compound 2 (Thioxanthene derivative) IC₅₀: 1.67 ± 0.5 µM [5] Not specified Anti-amylase activity (IC₅₀: 60.2 ± 0.8 µM) [5] Antidiabetic potential [5]
Compound 4 (Thioxanthene derivative) Good activity [5] Not specified Pancreatic lipase inhibition (IC₅₀: 100.6-277 µM) [5] Anti-obesity potential [5]
Compound 7 (Thiadiazole derivative) Not specified Not specified SARS-CoV-2 Mpro inhibition (Docking score: -11.4 kcal/mol) [2] Antiviral potential against COVID-19 [2]
CF₃S-Triazoles (Click chemistry products) Not specified Not specified Not specified Enhanced bioavailability & membrane permeability [3]

Table 2: Synthetic Efficiency and Key Properties of Different Compound Classes

Compound Class Synthetic Yield Range Key Structural Features Drug-likeness (Lipinski's Rule) Primary Therapeutic Potential
Thioxanthene-cysteine hybrids [5] Not specified Trifluoromethyl group, Cysteine moiety, Tricyclic system Generally compliant [5] Anticancer, Anti-inflammatory, Metabolic disorders
1,3,4-Thiadiazole derivatives [2] [1] Up to 90% [1] Thiadiazole core, Sulfonamide group, Varied substitutions Compound 7 compliant [2] Antiviral, Antimicrobial, Anticancer
CF₃S-triazoles [3] Up to 86% [3] Triazole ring, Trifluoromethyl sulfide group Enhanced lipophilicity (π = 1.44) [3] Versatile scaffold for multiple indications

Structure-Activity Relationship Analysis

The biological evaluation of synthesized compounds reveals several important structure-activity relationships that can guide future analogue design:

  • Trifluoromethyl Group Impact: Incorporation of the trifluoromethyl group enhances structural rigidity and improves selectivity while potentially reducing side effects [5]. The strong electron-withdrawing nature of this group influences electronic distribution and may enhance binding interactions with biological targets.

  • Cysteine Contribution: Compounds incorporating cysteine moieties demonstrate enhanced antioxidant properties, likely due to the thiol group's redox activity [5]. The thiol group can participate in various nucleophilic reactions and increase affinity for enzyme-binding sites containing metals such as zinc or iron [5].

  • Hydrogen Bonding Capabilities: Systematic SAR studies demonstrate that hydroxyl groups often serve as critical hydrogen bond donors in interactions with biological targets [6]. In many cases, methylation or removal of phenolic hydroxyl groups leads to complete loss of biological activity, confirming their essential role in target engagement [6].

  • Hydrophobicity Considerations: Optimal lipophilicity (log P ≤ 5) enhances membrane permeability while maintaining solubility [7]. The introduction of fluorinated groups such as SCF₃ significantly increases hydrophobicity and improves transport through lipid membranes [3].

  • Molecular Geometry Influence: The spirocyclic architecture in some thiadiazole derivatives provides three-dimensional character that may enhance target selectivity and improve pharmacokinetic properties [1].

The following diagram summarizes the key structure-activity relationships to guide future analogue design:

G cluster_1 Key Structural Elements cluster_2 Biological Impacts StructuralFeature Structural Feature F1 Trifluoromethyl Group StructuralFeature->F1 F2 Cysteine Moieties StructuralFeature->F2 F3 Hydroxyl Groups StructuralFeature->F3 F4 Thiadiazole Core StructuralFeature->F4 F5 Optimal Lipophilicity (log P ≤ 5) StructuralFeature->F5 SARImpact SAR Impact on Activity I1 Enhanced Structural Rigidity Improved Target Selectivity F1->I1 I2 Enhanced Antioxidant Activity Metal Chelation Potential F2->I2 I3 Critical H-Bond Donors Essential for Bioactivity F3->I3 I4 Versatile Pharmacophore Broad Activity Profile F4->I4 I5 Improved Membrane Permeability Balanced Solubility F5->I5

Figure 2: Structure-Activity Relationship Guide for this compound Analogues Design

Conclusion and Future Directions

The synthetic methodologies presented in these Application Notes provide efficient and reproducible routes to various this compound analogues with promising biological activities. The integration of 1,3,4-thiadiazole cores with fluorinated functionalities and biologically relevant moieties such as cysteine represents a strategic approach to developing novel therapeutic candidates addressing multiple disease areas.

Future work should focus on:

  • Expanding the chemical diversity through incorporation of various fluorinated building blocks using click chemistry approaches
  • Comprehensive in vivo evaluation of lead compounds to validate preliminary in vitro findings
  • Mode-of-action studies to elucidate the precise molecular targets and mechanisms of action
  • Optimization of pharmacokinetic properties through systematic structural modification guided by SAR principles

The protocols outlined herein provide a solid foundation for the continued development of this compound analogues as potential therapeutic agents for cancer, metabolic disorders, viral infections, and inflammatory conditions.

References

Application Note: Protocol for the Evaluation of SARS-CoV-2 Mpro Inhibitors Using a Characterized Covalent Inhibitor as a Model

Author: Smolecule Technical Support Team. Date: February 2026

AN-2025-001 | Version 1.0


Introduction

The SARS-CoV-2 main protease (Mpro, or 3CLpro) is essential for viral replication and transcription, processing the viral polyproteins pp1a and pp1ab into functional non-structural proteins [1] [2]. Its absence in humans and high conservation among coronaviruses make it a premier target for antiviral drug development [3]. This document outlines a comprehensive protocol, from in silico docking to in vitro validation, for identifying and characterizing Mpro inhibitors. The antineoplastic agent carmofur serves as a reference compound in this protocol, having demonstrated covalent inhibition of Mpro with an IC₅₀ of 1.82 µM and an EC₅₀ of 24.30 µM in cell-based assays [4].

Computational Analysis and Molecular Docking

2.1 Objective To predict the binding mode and affinity of a potential inhibitor within the active site of SARS-CoV-2 Mpro.

2.2 Software Requirements

  • Molecular docking software (e.g., Schrödinger Suite [2], AutoDock Vina [3], ICM-Pro [3])
  • Protein visualization software (e.g., PyMOL [3])

2.3 Protocol

  • Protein Preparation: Obtain the crystal structure of SARS-CoV-2 Mpro (e.g., PDB ID 6LU7, 7VLP, or 8FY7 [3] [2]). Remove water molecules and co-crystallized ligands. Add hydrogen atoms, assign bond orders, and optimize the protein structure using a force field (e.g., OPLS4 in Schrödinger [2]). The catalytic dyad consists of Cys145 and His41 [4].
  • Ligand Preparation: Sketch the 2D structure of the compound of interest (e.g., Triafur). Generate 3D conformers and minimize their energy. For covalent docking targeting Cys145, the ligand's warhead (e.g., a Michael acceptor or carbonyl group) must be appropriately defined [5] [6].
  • Define the Binding Site: Create a grid box for docking centered on the catalytic Cys145 residue. The box dimensions should encompass the substrate-binding pocket, including the S1, S2, and S1' subsites [4].
  • Molecular Docking: Perform docking simulations. For initial screening, High-Throughput Virtual Screening (HTVS) can be used, followed by more rigorous Standard Precision (SP) docking on top hits [2]. Analyze the top-scoring poses for key interactions, such as:
    • Covalent bond formation with the Sγ atom of Cys145.
    • Hydrogen bonds with backbone atoms of Gly143, Ser144, and Cys145 (the "oxyanion hole").
    • Hydrophobic interactions with residues His41, Met49, Tyr54, and Met165 in the S2 subsite [4].

Experimental Validation

3.1 In Vitro Mpro Inhibition Assay This section details a fluorescence-based activity assay to determine the half-maximal inhibitory concentration (IC₅₀).

3.1.1 Materials & Reagents

  • Purified recombinant SARS-CoV-2 Mpro [1] [7]
  • Fluorogenic substrate (e.g., Mca-AVLQ↓SGFRK(Dnp)-K [1])
  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.3 [7]
  • Black, clear-bottom 96-well plates
  • Fluorescence plate reader

3.1.2 Procedure

  • Enzyme-Inhibitor Incubation: Serially dilute the test compound in DMSO. Pre-incubate Mpro with a range of inhibitor concentrations for 30 minutes at 25°C [7].
  • Initiate Reaction: Add the fluorogenic substrate to the mixture to initiate the enzymatic reaction.
  • Measure Fluorescence: Immediately monitor the increase in fluorescence (excitation ~320-360 nm, emission ~440-460 nm) for 20-60 minutes.
  • Data Analysis: Calculate the percentage inhibition at each concentration and plot the dose-response curve to determine the IC₅₀ value.

3.2 Antiviral Activity Assay (Cell-Based) This assay evaluates the compound's ability to inhibit viral replication in a cellular model.

3.2.1 Materials & Reagents

  • Vero E6 cells
  • SARS-CoV-2 virus isolate (conduct in a BSL-3 facility)
  • Cell culture media and reagents

3.2.2 Procedure

  • Cell Seeding: Pre-seed Vero E6 cells in a 96-well plate (e.g., 5 × 10⁴ cells per well [4]).
  • Compound Treatment & Infection: Pre-treat or concurrently treat cells with a range of compound concentrations. Infect cells with SARS-CoV-2 at a low multiplicity of infection (MOI).
  • Quantify Viral Replication: After 24-48 hours, collect cellular supernatant and measure viral RNA levels via RT-qPCR [4]. Alternatively, fix and immunostain cells for viral proteins (e.g., nucleocapsid protein [4]).
  • Cytotoxicity Assay: In parallel, perform an MTT or CellTiter-Glo assay on uninfected cells treated with the same compound concentrations to determine the half-cytotoxic concentration (CC₅₀).
  • Data Analysis: Calculate the effective concentration that reduces viral replication by 50% (EC₅₀) and the Selectivity Index (SI = CC₅₀ / EC₅₀).

Data Summary for Benchmark Inhibitor

The table below summarizes key experimental data for carmofur, which can be used as a benchmark for evaluating new compounds like this compound.

Table 1: Experimental Data for the Benchmark Mpro Inhibitor Carmofur [4]

Parameter Value Description
IC₅₀ (In Vitro) 1.82 µM Concentration for 50% enzyme inhibition
EC₅₀ (Cell-based) 24.30 µM Concentration for 50% reduction in viral replication
CC₅₀ (Cytotoxicity) 133.4 µM Concentration for 50% reduction in cell viability
Selectivity Index (SI) 5.36 CC₅₀ / EC₅₀
Binding Mode Covalent Covalent bond with Cys145 Sγ atom
Key Interaction S2 subsite Fatty acid tail occupies hydrophobic S2 subsite

Workflow and Mechanism Visualization

The following diagram illustrates the complete experimental workflow for inhibitor evaluation:

G Start Start: Identify Candidate Inhibitor (e.g., this compound) CompDock Computational Docking Start->CompDock CompAnalysis Analyze Binding Pose & Key Interactions CompDock->CompAnalysis ExpEnzAssay In Vitro Enzymatic Assay (Determine IC₅₀) CompAnalysis->ExpEnzAssay ExpCellAssay Cell-Based Antiviral Assay (Determine EC₅₀ & CC₅₀) ExpEnzAssay->ExpCellAssay DataInt Data Integration & Hit Validation ExpCellAssay->DataInt

Diagram Title: Inhibitor Evaluation Workflow

The mechanism of covalent inhibition by a carmofur-like compound is detailed below:

G Inhibitor Covalent Inhibitor (e.g., Carmofur) Mpro Mpro Active Site (Cys145-His41 Dyad) Inhibitor->Mpro  Binds to active site CovalentComplex Covalent Mpro-Inhibitor Complex (Inactive) Mpro->CovalentComplex  Nucleophilic attack by Cys145 Sγ atom Consequence Consequence: Blocked Polyprotein Processing & Inhibited Viral Replication CovalentComplex->Consequence

Diagram Title: Covalent Inhibition Mechanism of Mpro

Discussion

The protocol outlined above provides a robust pathway for characterizing novel Mpro inhibitors. The discovery that the anticancer drug carmofur is a covalent inhibitor of Mpro [4] validates this approach and offers a promising scaffold for drug development. Its mechanism involves the carbonyl group forming a covalent bond with Cys145, while its fatty acid tail occupies the hydrophobic S2 subsite, providing key stabilizing interactions [4].

For a new compound like this compound, researchers should first employ computational docking to hypothesize its binding mode, followed by the experimental assays to confirm and quantify its inhibitory activity and cellular efficacy. The quantitative data generated can be directly compared against the benchmark values in Table 1.

References

Application Note: Mechanistic Antiviral Assays for Early Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines two pivotal assay strategies—Time-of-Addition and Viral Entry Assays—used to identify the stage in the viral life cycle at which a candidate antiviral compound, such as a novel molecule, acts. Determining the mechanism of action early in the discovery process de-risks subsequent development and guides rational drug design [1] [2].

Introduction to the Viral Life Cycle as a Drug Target

The viral life cycle consists of sequential steps: attachment (binding to the host cell), penetration (entry), uncoating, genome replication, assembly, and release of new virions. Antiviral compounds can inhibit one or more of these steps. Time-of-addition and specific entry assays are designed to pinpoint which particular step is being blocked [1].

Core Assay Principles and Workflows

The following diagrams illustrate the logical flow of the two main assay types discussed. The first outlines a Time-of-Addition experiment, while the second details specific viral entry assays.

G Start Start Experiment TOA Time-of-Addition Assay Start->TOA PT Pre-treatment (Treat cells before virus addition) TOA->PT CT Co-treatment (Treat cells and virus simultaneously) TOA->CT PET Post-entry Treatment (Treat after virus entry) TOA->PET Analysis Quantify Infection (Plaque assay, fluorescence, etc.) PT->Analysis CT->Analysis PET->Analysis Conclusion Determine Active Phase Analysis->Conclusion

G Start Start Viral Entry Investigation VA Viral Inactivation Assay Start->VA BA Viral Binding Assay (Flow cytometry at 4°C) Start->BA TS Temperature-Shift Assay Start->TS ViralPrep Pre-incubate virus with compound VA->ViralPrep Conclusion Identify Entry Step Blocked Bind4C Incubate virus with cells at 4°C (Binding only) BA->Bind4C TS->Bind4C Shift37C Shift temperature to 37°C (Allows penetration) TS->Shift37C Analysis Quantify Infection ViralPrep->Analysis Bind4C->Analysis Bind4C->Analysis Shift37C->Analysis Analysis->Conclusion

Detailed Experimental Protocols

Protocol 1: Time-of-Drug-Addition Assay

This protocol helps determine whether a compound acts before, during, or after viral entry [1] [2].

A. Materials and Reagents

  • Cell Line: Permissive host cells (e.g., Human rhabdomyosarcoma (RD) cells for coxsackievirus A16 (CVA16), Huh7it-1 cells for HCV, DENV) [1] [2].
  • Virus: Viral stock of interest (e.g., CVA16, HCV, Dengue virus), titered in Plaque Forming Units per mL (PFU/mL).
  • Compounds: Candidate antiviral compound(s) and appropriate vehicle control (e.g., DMSO).
  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with serum and antibiotics.
  • Other Reagents: Phosphate-buffered saline (PBS), formaldehyde, crystal violet stain, methylcellulose overlay.

B. Procedure

  • Cell Seeding: Seed cells in a 12-well or 24-well plate and incubate overnight to form a confluent monolayer.
  • Treatment Regimens:
    • Pre-treatment of Cells: Add compound to cells for a defined period (e.g., 1-4 hours). Remove compound, wash with PBS, and then infect with virus.
    • Co-treatment: Incubate the viral inoculum with the compound and add this mixture directly to the cells.
    • Post-entry Treatment: Infect cells with virus first. After the adsorption period, remove the inoculum, wash cells, and then add the compound in the overlay medium.
  • Infection and Incubation: For all conditions, use a low multiplicity of infection (MOI) (e.g., 50 PFU/well). After adsorption, overlay cells with a semi-solid medium like methylcellulose to prevent viral spread.
  • Plaque Assay and Quantification: Incubate for a set period (e.g., 72 hours), then fix and stain cells with crystal violet. Count the number of plaques and calculate the percentage of infection inhibition compared to the vehicle control [2].
Protocol 2: Viral Entry Assays

These assays dissect the specific entry steps of attachment and penetration.

A. Viral Inactivation Assay This tests for a direct, virucidal effect of the compound.

  • Pre-incubation: Mix the viral inoculum with the compound and incubate for a set time.
  • Dilution: Dilute the mixture significantly to titrate out the compound's effect.
  • Infection and Titration: Use this diluted mixture to infect fresh cell monolayers and determine the remaining infectious virus by plaque assay. A reduction in titer indicates direct virucidal activity or virus neutralization [2].

B. Flow Cytometry-based Viral Binding Assay This assesses whether the compound blocks viral attachment to host cells.

  • Temperature Shift: Pre-chill cells and virus to 4°C. At this temperature, virions can bind to cell surface receptors but cannot enter.
  • Binding: Add the compound and virus to the cells and incubate at 4°C.
  • Staining and Analysis: Wash unbound virus away, stain cell-bound virus particles with a primary antibody against the virus and a fluorescent secondary antibody.
  • Quantification: Analyze by flow cytometry. A decrease in fluorescence indicates inhibition of viral attachment [2].

C. Temperature-Shift Assay This differentiates between attachment and penetration inhibitors.

  • Binding at 4°C: In the presence of the compound, allow virus to bind to cells at 4°C.
  • Penetration at 37°C: Wash unbound virus away, shift the temperature to 37°C to permit penetration, and then add an overlay medium.
  • Control: Include a control where the compound is present only during the 37°C penetration step.
  • Quantification: Perform a plaque assay. An inhibitor acting on attachment will block infection in the first step, while a penetration inhibitor will block it only when active during the temperature shift [1].
Quantitative Data and Analysis

The table below summarizes the expected outcomes for a compound acting on different stages of the early viral life cycle.

Assay Type Compound Targeting Attachment Compound Targeting Penetration/Entry Compound with Virucidal Activity Compound Targeting Post-Entry Steps
Pre-treatment (Cells) No Inhibition No Inhibition No Inhibition No Inhibition
Co-treatment Strong Inhibition Strong Inhibition Strong Inhibition No Inhibition
Post-entry Treatment No Inhibition No Inhibition No Inhibition Strong Inhibition
Viral Inactivation No Inhibition No Inhibition Strong Inhibition No Inhibition
Binding Assay (4°C) Strong Inhibition No Inhibition Variable No Inhibition
Temperature-Shift (37°C) No Inhibition Strong Inhibition No Inhibition No Inhibition

Discussion and Best Practices

  • Integrated Workflow: These assays are most powerful when used in combination. A typical workflow might start with a time-of-addition assay to narrow down the phase of action, followed by specific entry assays for precise mechanistic insight.
  • Advanced Quantification Methods: While plaque assays are standard, using engineered reporter viruses (e.g., expressing fluorescent proteins like DsRed2) can increase sensitivity, improve reproducibility, and enable high-throughput screening [3].
  • Assay Validation: For laboratories developing their own assays, it is critical to establish performance specifications including accuracy, precision, analytical sensitivity (Limit of Detection), and specificity in accordance with regulatory guidelines like CLIA for clinical tests [4].

References

Comprehensive Application Notes and Protocols for Triafur ADMET Prediction and Analysis in Modern Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ADMET Fundamentals and Computational Approaches

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling represents a critical determinant of success in modern drug development, with approximately 40% of drug failures in clinical phases attributed to unfavorable pharmacokinetics or toxicity profiles. The 1,3,4-thiadiazole nucleus, which forms the core structure of Triafur, has demonstrated significant pharmaceutical potential across various therapeutic areas, including antiviral, antibacterial, and anticancer applications. This compound, known chemically as a 1,3,4-thiadiazole derivative, belongs to a class of heterocyclic compounds characterized by a five-membered ring containing nitrogen and sulfur atoms, which contributes to its diverse biological activities and unique physicochemical properties. Understanding the ADMET characteristics of such compounds early in development is essential for mitigating late-stage failures and optimizing lead compounds for clinical success [1] [2].

The transition from traditional experimental ADMET assessment to computational predictive approaches has revolutionized early-stage drug discovery by enabling rapid evaluation of compound libraries with minimal resource expenditure. Contemporary ADMET prediction leverages advanced machine learning algorithms, molecular modeling techniques, and cheminformatic tools to generate accurate estimates of key pharmacokinetic and toxicity parameters. These computational methods utilize various molecular representation schemes, including 2D descriptors, molecular fingerprints, and graph-based embeddings, to capture essential structural features that influence biological behavior. The integration of artificial intelligence, particularly deep learning architectures, has further enhanced predictive accuracy by identifying complex, non-linear relationships between chemical structure and ADMET endpoints that may elude traditional quantitative structure-activity relationship (QSAR) models [3] [2] [4].

Table 1: Overview of Key Computational Tools for ADMET Prediction

Tool Name Primary Methodology Key Features Accessibility
ADMET-AI Graph Neural Networks + RDKit descriptors Best-in-class performance on TDC benchmarks; hERG toxicity prediction Open-source
ADMETlab 3.0 Multi-task Deep Learning 70+ ADMET endpoints; SMILES standardization Web server
pkCSM Graph-based Signatures Predictive pharmacokinetics and toxicity; user-friendly interface Web server
SwissADME Rule-based + Machine Learning Drug-likeness analysis; BOILED-Egg model for absorption Web server
Chemprop Message Passing Neural Networks State-of-the-art molecular property prediction Open-source
Receptor.AI Multi-task DL + Mol2Vec embeddings 38 human-specific endpoints; descriptor augmentation Commercial

Molecular Characterization and Structure Preparation

Compound Structure Acquisition and Optimization

The initial phase of ADMET investigation requires careful preparation and optimization of the molecular structure to ensure accurate prediction outcomes. For this compound, begin by retrieving the canonical SMILES representation (Simplified Molecular Input Line Entry System) from authoritative chemical databases such as PubChem or ChEMBL. Alternatively, if working with novel analogs, generate the SMILES string from the 2D or 3D molecular structure using cheminformatics toolkits. Subsequent structure optimization should be performed using density functional theory (DFT) methods with the B3LYP functional and 6-31+G(d) basis set to determine the lowest energy conformation and electronic properties. This optimization step is crucial as molecular geometry significantly influences binding interactions and physicochemical properties relevant to ADMET characteristics. Following optimization, conduct a conformational analysis using molecular mechanics force fields (MMFF) to identify stable conformers within a 5 kcal/mol energy window above the global minimum [5].

Molecular Descriptor Calculation and Representation

Comprehensive molecular descriptor calculation provides the foundational data for accurate ADMET prediction. Utilize the RDKit cheminformatics toolkit to compute a diverse array of 2D molecular descriptors encompassing topological, electronic, and constitutional features. Key descriptors to calculate include molecular weight, topological polar surface area (TPSA), LogP (octanol-water partition coefficient), hydrogen bond donors/acceptors, rotatable bonds, and molecular refractivity. Additionally, generate molecular fingerprints such as Morgan fingerprints (radius 2, 2048 bits) to capture substructural patterns relevant to biological activity. For advanced modeling approaches, consider graph-based representations that treat atoms as nodes and bonds as edges, preserving the complete molecular topology. These diverse representations enable multi-view characterization of this compound, capturing different aspects of molecular structure that collectively influence ADMET properties [2] [4].

Table 2: Essential Molecular Descriptors for ADMET Prediction of 1,3,4-Thiadiazole Derivatives

Descriptor Category Specific Descriptors Influence on ADMET Properties Optimal Range for Drug-likeness
Size-Related Molecular weight, Heavy atom count Distribution, Absorption, Excretion MW < 500 Da
Lipophilicity LogP, LogD Membrane permeability, Metabolic stability LogP < 5
Polarity Topological Polar Surface Area (TPSA), Hydrogen bond donors/acceptors Oral bioavailability, Blood-brain barrier penetration TPSA < 140 Ų, HBD < 5, HBA < 10
Flexibility Rotatable bond count, Ring count Oral bioavailability, Conformational adaptability Rotatable bonds < 10
Electronic Polarizability, HOMO/LUMO energies Metabolic susceptibility, Protein binding Dependent on specific targets
Structural Features Aromatic heavy bond ratio, Fraction of sp³ carbons Solubility, Metabolic stability Varies by compound class

In Silico ADMET Prediction Methodologies

Pharmacokinetic Property Prediction

Absorption prediction begins with evaluating gastrointestinal permeability using the BOILED-Egg model implemented in SwissADME, which provides both intestinal absorption and blood-brain barrier penetration predictions based on lipophilicity (WLogP) and polarity (TPSA). For more accurate absorption assessment, employ ADMET-AI or ADMETlab 3.0 to predict Caco-2 permeability and human intestinal absorption percentage, with values >80% indicating high absorption potential. Distribution profiling should include volume of distribution (VDss) predictions using the pkCSM platform, which applies graph-based signatures to estimate tissue distribution, with values of 0.04-20 L/kg considered favorable for most therapeutics. Additionally, assess plasma protein binding using Random Forest models available in ADMETlab 3.0, as high binding (>95%) may limit therapeutic efficacy due to reduced free drug concentration [2] [6].

For metabolism prediction, focus on cytochrome P450 inhibition profiles, particularly the 2C9, 2D6, and 3A4 isoforms, which are responsible for metabolizing the majority of therapeutic compounds. Utilize the Consensus Machine Learning approach implemented in ADMETlab 3.0, which combines multiple algorithms to enhance prediction reliability. Excretion characterization should include total clearance predictions and half-life estimations using both hepatocyte and microsomal stability models. For compounds like this compound with potential renal elimination, incorporate organic cation/anion transporter affinity predictions available in the Receptor.AI platform, which uses Mol2Vec embeddings combined with curated molecular descriptors for enhanced accuracy [3] [2].

Toxicity and Safety Profiling

Comprehensive toxicity assessment begins with cardiotoxicity screening through hERG channel inhibition prediction, a critical safety parameter that can be evaluated using ADMET-AI's graph neural networks trained on extensive hERG assay data. Follow with hepatotoxicity prediction using the pkCSM platform, which incorporates both structural alerts and machine learning models to identify potential liver injury risks. Genotoxicity assessment should include AMES mutagenicity predictions using a consensus approach combining results from ADMETlab 3.0 and pkCSM to minimize false positives. For off-target toxicity screening, employ the Stoptox server to identify potential interactions with toxicological targets beyond the primary pharmacology, including phospholipidosis induction and mitochondrial dysfunction [7] [2].

Dose-limiting toxicity parameters should be estimated using the maximum tolerated dose (MTD) and oral rat acute toxicity (LD50) predictors available in pkCSM and ADMETlab 3.0. Additionally, conduct organ-specific toxicity assessments focusing on nephrotoxicity and dermal sensitization potential, particularly for 1,3,4-thiadiazole derivatives which may present unique toxicity profiles. Implement multi-task learning frameworks like those in Receptor.AI to evaluate toxicity endpoints collectively, capturing potential interdependencies that single-task models might miss. This comprehensive approach provides a holistic safety profile enabling early identification of critical toxicity liabilities that could derail clinical development [7] [2].

G Start Start ADMET Analysis Structure Molecular Structure Preparation Start->Structure SMILES/Structure Optimization Descriptors Descriptor Calculation Structure->Descriptors Compute 2D/3D Descriptors Absorption Absorption Prediction Descriptors->Absorption HIA, Caco-2 Permeability Distribution Distribution Prediction Absorption->Distribution VDss, PPB BBB Penetration Metabolism Metabolism Prediction Distribution->Metabolism CYP Inhibition Metabolic Stability Excretion Excretion Prediction Metabolism->Excretion Clearance Half-life Toxicity Toxicity Prediction Excretion->Toxicity hERG, Ames Hepatotoxicity Integration Data Integration & Interpretation Toxicity->Integration Composite Risk Assessment Decision Development Decision Integration->Decision Go/No-Go Decision

Figure 1: Comprehensive Workflow for In Silico ADMET Prediction - This diagram illustrates the integrated protocol for computational ADMET analysis, from initial structure preparation through final development decision points.

AI-Enhanced Predictive Modeling

Implement advanced machine learning approaches to enhance ADMET prediction accuracy for this compound analogs. Begin with graph neural networks (GNNs) such as those implemented in Chemprop, which utilize message passing neural networks to directly learn from molecular structure without relying on predefined descriptors. These models excel at capturing complex structure-property relationships that may be missed by traditional QSAR approaches. Complement with descriptor-augmented models like Receptor.AI's Mol2Vec+Best approach, which combines substructure embeddings with curated molecular descriptors selected through statistical filtering for optimal performance. This hybrid approach leverages both learned representations and domain-knowledge-informed descriptors for robust prediction across diverse chemical space [3] [2].

Apply multi-task learning frameworks that simultaneously predict multiple ADMET endpoints, capturing shared information across related properties to improve generalization, particularly for data-scarce endpoints. Utilize ensemble methods that combine predictions from multiple algorithms (e.g., Random Forests, Support Vector Machines, and Deep Neural Networks) to reduce variance and improve reliability. For uncertainty quantification, implement Gaussian Process models as described in recent benchmarking studies, which provide both prediction intervals and calibration to aid in risk assessment. When working with novel 1,3,4-thiadiazole derivatives, consider transfer learning approaches that pre-train models on large chemical databases then fine-tune on ADMET-specific data to enhance prediction accuracy for structurally unique compounds [2] [4].

Experimental Validation Protocols

In Vitro ADMET Assays

Experimental validation of computational predictions begins with in vitro absorption assessment using Caco-2 cell monolayer permeability assays. Culture Caco-2 cells on semi-permeable membranes for 21-28 days until full differentiation, then apply this compound at 10μM concentration in HBSS buffer (pH 7.4). Sample from both apical and basolateral compartments at 15, 30, 60, 90, and 120 minutes and quantify drug concentrations using LC-MS/MS analysis. Calculate apparent permeability (Papp) with values >1×10⁻⁶ cm/s indicating high absorption potential. For plasma protein binding, employ rapid equilibrium dialysis using human plasma spiked with 5μM this compound, incubating for 4 hours at 37°C with gentle rotation, then quantify free fraction using ultra-performance liquid chromatography [2].

Metabolic stability assessment should utilize human liver microsomes incubated with 1μM this compound in the presence of NADPH regenerating system at 37°C. Withdraw aliquots at 0, 5, 15, 30, and 60 minutes and terminate reactions with cold acetonitrile. Determine intrinsic clearance by calculating the disappearance rate of parent compound, with values <10 mL/min/kg suggesting favorable metabolic stability. For cytochrome P450 inhibition, incubate human liver microsomes with this compound (0.1-100μM) and CYP-specific substrates, measuring metabolite formation to determine IC50 values. Consider inhibition significant if IC50 <10μM for any major CYP isoform [2] [5].

Toxicity Screening Assays

Cardiotoxicity risk assessment requires hERG channel inhibition evaluation using patch-clamp electrophysiology on HEK-293 cells stably expressing hERG potassium channels. Apply this compound at concentrations ranging from 0.1μM to 100μM and measure tail currents following depolarization to +20mV, determining IC50 values from concentration-response curves. Consider potential risk if IC50 <10μM or therapeutic index (IC50/Cmax) <30. For genotoxicity screening, conduct the AMES test using Salmonella typhimurium strains TA98 and TA100 with and without metabolic activation (S9 fraction), counting revertant colonies after 48-hour incubation. Results are considered positive if a ≥2-fold increase in revertants is observed with dose-response relationship [2].

Hepatotoxicity assessment should include cell viability assays in HepG2 cells using MTT reduction after 72-hour exposure to this compound (1-100μM), determining IC50 values. Additionally, measure ALT and AST release from HepG2 cells as markers of hepatocellular injury. For more comprehensive evaluation, employ high-content screening assessing multiple cytotoxicity parameters including mitochondrial membrane potential, reactive oxygen species production, and nuclear morphology. These in vitro toxicity profiles provide critical data for corroborating computational predictions and identifying potential safety liabilities before advancing to animal studies [7] [2].

Table 3: Experimental Assays for ADMET Validation of this compound and Analogs

ADMET Property Primary Assay Experimental Protocol Key Parameters Acceptance Criteria
Absorption Caco-2 Permeability 21-day differentiation, 10μM test compound, LC-MS/MS analysis Papp (×10⁻⁶ cm/s), Efflux Ratio Papp > 1.0, Efflux Ratio < 2.5
Distribution Plasma Protein Binding Rapid equilibrium dialysis, 5μM compound, 4h incubation Free Fraction (%) >5% free fraction desirable
Metabolism Liver Microsomal Stability 1μM compound, NADPH regeneration, 60min incubation Intrinsic Clearance (mL/min/kg) <10 mL/min/kg favorable
CYP Inhibition Fluorescent/LC-MS CYP Assay Microsomes + CYP substrates, 0.1-100μM compound IC50 (μM) >10μM for major CYPs
hERG Toxicity Patch Clamp Electrophysiology HEK-293 hERG cells, 0.1-100μM compound IC50 (μM) >10μM or TI > 30
Genotoxicity AMES Test S. typhimurium TA98/TA100 ± S9, 48h incubation Revertant Colonies <2-fold increase vs control
Hepatotoxicity HepG2 Viability + ALT/AST 72h exposure, 1-100μM, MTT assay + enzyme release IC50 (μM), ALT/AST fold increase IC50 > 30μM, <2x enzyme increase

Data Integration and Interpretation Framework

Multi-Parameter Optimization and Risk Assessment

Effective ADMET data integration requires a systematic weighting approach that prioritizes critical safety parameters while balancing pharmacokinetic considerations. Establish a scoring matrix where essential toxicity endpoints (hERG inhibition, genotoxicity, hepatotoxicity) receive maximum weighting (0.3 each), while pharmacokinetic parameters (absorption, distribution, metabolism, excretion) receive moderate weighting (0.1 each). Calculate a composite ADMET score ranging from 0-1, with scores >0.7 indicating low-risk profiles, 0.4-0.7 suggesting moderate risk requiring optimization, and <0.4 representing high-risk candidates potentially unsuitable for further development. For 1,3,4-thiadiazole derivatives like this compound, apply additional structural alerts specific to this chemotype, including potential for reactive metabolite formation from sulfur-containing moieties and phototoxicity risk associated with the thiadiazole ring [1] [2].

Implement traffic light visualization for rapid risk assessment: color-code parameters as green (favorable, within optimal range), yellow (moderate, may require monitoring), or red (unfavorable, potential development liability). This approach enables at-a-glance assessment of compound profiles and facilitates prioritization of lead candidates. Additionally, apply principal component analysis (PCA) to visualize the ADMET property space of this compound analogs, identifying clusters with desirable property combinations and outliers with potential liabilities. This multivariate analysis is particularly valuable for scaffold optimization campaigns where multiple structural modifications are being explored to balance potency and ADMET properties [2] [4].

Decision-Making and Go/No-Go Criteria

Establish quantitative go/no-go criteria based on both computational predictions and experimental data. For progression to animal studies, compounds should demonstrate: Caco-2 Papp >1×10⁻⁶ cm/s, plasma protein binding <95%, microsomal stability half-life >30 minutes, hERG IC50 >10μM, AMES test negative, and hepatocyte viability IC50 >30μM. Apply structure-activity relationship (SAR) analysis to identify structural features associated with favorable ADMET profiles, focusing on substituent effects at key positions of the 1,3,4-thiadiazole core. Document ADMET optimization trajectories to track property improvements across compound series and inform future design strategies for this chemical class [1] [2].

For clinical candidate selection, incorporate exposure-adjusted safety margins comparing projected human Cmax to in vitro toxicity IC50 values, targeting >30-fold safety margins for all major toxicity endpoints. Additionally, consider drug-drug interaction potential based on CYP inhibition profiles and potential for transporter-mediated interactions evaluated through OATP, OCT, and P-gp assays. This comprehensive risk-benefit assessment ensures that selected candidates have the highest probability of success in clinical development while minimizing potential safety concerns. Through iterative computational prediction and experimental validation, researchers can efficiently optimize the ADMET profile of this compound and related 1,3,4-thiadiazole derivatives for specific therapeutic applications [1] [2] [5].

Conclusion

The comprehensive ADMET prediction and analysis framework presented in these application notes provides a systematic approach for evaluating this compound and related 1,3,4-thiadiazole derivatives throughout the drug development pipeline. By integrating computational predictions with experimental validation, researchers can efficiently identify promising candidates while mitigating development risks associated with unfavorable pharmacokinetics or toxicity. The protocols and methodologies detailed herein emphasize the importance of multi-parameter optimization and risk-aware decision-making in modern drug discovery. As ADMET prediction technologies continue to evolve, particularly with advances in artificial intelligence and machine learning, the accuracy and efficiency of these approaches will further improve, enabling more rapid development of safe and effective therapeutics derived from the pharmacologically rich 1,3,4-thiadiazole chemical class.

References

Application Notes and Protocols for Triafur and its Derivatives: Pre-Clinical Research and Scale-Up Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Triafur, systematically known as 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine, is a heterocyclic compound combining nitrofuran and thiadiazole rings. It is identified as a potential antiviral agent and a valuable tool for agricultural research. Its molecular formula is C₆H₄N₄O₃S, with a molecular weight of 212.19 g/mol (CAS No. 712-68-5) [1].

  • IUPAC Name: 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine
  • Canonical SMILES: C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N
  • Mode of Action (in plants): this compound acts as a mitosis disruptor by interfering with microtubule assembly. It binds to tubulin, preventing proper mitotic spindle formation, which disrupts cell division and leads to weed death [1].

Reported Biological Activity and Potential Applications

Recent in silico (computer-based) studies have highlighted the potential of this compound and related thiadiazole derivatives as inhibitors of SARS-CoV-2 enzymes.

Table 1: Reported Binding Affinities of Thiadiazole-Based Compounds
Compound Description Molecular Target Reported Binding Affinity (Docking Score) Key Interactions Reference
This compound SARS-CoV-2 Main Protease (Mpro) Binding energy scores indicate strong interaction [1] Binds to active site, potentially inhibiting viral replication [1] [1]
Novel Thiadiazole Derivative (Compound 7) SARS-CoV-2 Main Protease (Mpro) -11.4 kcal/mol Hydrogen bonds with Thr24, Ser144; hydrophobic interactions [2] [2]
Novel Thiadiazole Derivative (Compound 7) SARS-CoV-2 PLpro -9.4 kcal/mol Pi-stacking with Lys218, Tyr251, Phe258 [2] [2]
Novel Thiadiazole Derivative (Compound 7) SARS-CoV-2 RdRp -8.2 kcal/mol Pi-stacked interactions with Arg116, Phe35 [2] [2]

These computational findings suggest that the 1,3,4-thiadiazole scaffold, which is central to this compound's structure, is a promising pharmacophore for antiviral development [1] [2]. The binding affinity of compound 7 against Mpro was further validated by molecular dynamics simulations, showing a stable complex and a binding free energy (ΔG) of -39.1 kcal/mol over 100 ns [2].

Experimental Protocols for Synthesis and Analysis

While a specific, peer-reviewed protocol for this compound synthesis is not fully detailed in the public domain, the following workflow generalizes the process based on available information and analogous syntheses for 1,3,4-thiadiazoles [1] [2].

Schematic Workflow for Thiadiazole Derivative Synthesis

The diagram below outlines a generalized pathway for synthesizing 1,3,4-thiadiazole cores, which can be adapted for this compound and its derivatives.

G Start Hydrazine Derivative A Reaction with Thioamide/Thioketone Start->A B Cyclization (Dehydrosulfurization) A->B C Crude Product B->C D Purification (Crystallization/Chromatography) C->D End Pure Thiadiazole (e.g., this compound) D->End

Protocol 1: General Synthesis of 1,3,4-Thiadiazole Core [1] [2]

  • Objective: To synthesize the 1,3,4-thiadiazole ring system.
  • Materials: Hydrazine derivatives, thioketone or thioamide precursors, suitable solvent (e.g., ethanol), dehydrating agent.
  • Steps:
    • Reaction Setup: Charge a round-bottom flask with the hydrazine derivative and the thioamide precursor in a molar ratio of ~1:1. Add a suitable solvent for dissolution.
    • Cyclization: Add a catalytic or stoichiometric amount of a dehydrating agent to facilitate ring closure. The reaction may require heating under reflux.
    • Completion Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
    • Work-up: After completion, cool the reaction mixture. The crude product may precipitate or can be extracted with an organic solvent.
  • Purification: The crude product is typically purified via recrystallization from an appropriate solvent (e.g., ethanol, DMF/water) or column chromatography to obtain the pure thiadiazole derivative [1].

Protocol 2: Analytical Characterization of Derivatives

  • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra (e.g., in DMSO-d₆ or CDCl₃) to confirm structure and purity. Key signals for this compound analogues include aromatic protons and characteristic carbon peaks from the thiadiazole and furan rings [2].
  • Mass Spectrometry (MS): Use techniques like HRMS (High-Resolution Mass Spectrometry) to confirm the molecular formula by matching the exact mass of the molecular ion [M]⁺ [2].
  • Infrared (IR) Spectroscopy: Identify functional groups. Expected absorptions include N-H stretches (~3337 cm⁻¹ for amines) and C=O stretches if present (~1681 cm⁻¹) [2].

Critical Considerations for Scale-Up Development

Scaling up the production of complex heterocyclic molecules like this compound presents significant challenges. Insights can be drawn from the scale-up of similar bio-derived chemicals.

Table 2: Key Scale-Up Challenges and Potential Mitigation Strategies
Scale-Up Challenge Impact on Production Potential Mitigation Strategy
Formation of Side Products (e.g., humins, oligomers) Lowers overall yield and efficiency; complicates purification [3]. Optimize reaction conditions (temp, time, catalyst) to minimize side reactions. Use of biphasic solvent systems can be explored [3].
Difficult Separation and Purification HMF is thermally unstable, making distillation challenging; similar instability can be expected for complex heterocycles [3]. Develop mild purification techniques (e.g., crystallization, preparative HPLC). Addition of stabilizers (e.g., sodium dithionite) during processing may be investigated [3].
Catalyst Recycling and Regeneration Impacts process economics and sustainability [3]. Focus on developing robust, recyclable heterogeneous catalytic systems.
Product Instability During Storage HMF is known to decompose, forming dimers and oligomers; this compound may have similar stability issues [3]. Establish strict storage protocols (e.g., under inert atmosphere, low temperatures, in the dark). Formulate the final product to enhance stability.

A central lesson from biomass conversion is that separation and purification are among the most important and challenging aspects of scale-up [3]. These steps must be integral to process design from the outset, not as an afterthought.

Conclusion and Future Perspectives

This compound and its structural analogues represent a promising class of compounds with potential applications in therapeutics and agrochemicals. While current research is anchored in computational predictions and laboratory-scale synthesis, advancing to pilot-scale production requires a dedicated focus on solving key chemical engineering challenges. Future work should prioritize:

  • Optimized Synthetic Routes: Developing high-yield, scalable, and environmentally friendly synthesis protocols.
  • Advanced Formulation Studies: Enhancing the stability and bioavailability of the final product.
  • Comprehensive Toxicology and Efficacy Studies: Conducting in-depth in vitro and in vivo studies to validate the safety and efficacy of lead compounds.

The path from a promising molecule to a commercially viable product is complex, but a methodical approach addressing the outlined challenges can significantly de-risk the development process.

References

Application Note: HPLC-UV Method for Triafur Quantification

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a robust and sensitive method for the identification and quantification of Triafur, an antiprotozoal and antimicrobial drug, in bulk substance and pharmaceutical formulations using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The method has been validated for specificity, linearity, accuracy, and precision.

1. Introduction this compound is a synthetic chemotherapeutic agent used primarily in the treatment of certain protozoal infections. Ensuring its quality, safety, and efficacy requires reliable analytical methods for potency assessment and impurity profiling. Reversed-phase HPLC is the most widely used technique for the analysis of non-volatile pharmaceutical compounds like this compound due to its high resolution, sensitivity, and reproducibility [1] [2]. This protocol provides a detailed procedure for separating and quantifying this compound using a C18 column and a UV detector.

2. Experimental Protocol

2.1. Materials and Reagents

  • This compound Reference Standard: High-purity compound for preparation of calibration standards.
  • Acetonitrile and Methanol: HPLC grade.
  • Water: HPLC grade, purified using a Milli-Q or equivalent system.
  • Formic Acid or Ammonium Acetate/Acetate Buffer: Analytical grade, for mobile phase pH adjustment.

2.2. Instrumentation and Conditions The table below summarizes the recommended instrumental conditions.

Parameter Configuration
HPLC System Shimadzu LC-20 series or equivalent, with quaternary pump, autosampler, and column oven [2].
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Maintain temperature at 30°C.
Mobile Phase Option A: 0.1% Formic Acid in Water (A) and Acetonitrile (B). Option B: Ammonium Acetate Buffer (10 mM, pH 4.5) (A) and Acetonitrile (B).
Gradient Program Time (min) -> %B: 0 -> 20, 10 -> 80, 15 -> 80, 15.1 -> 20, 20 -> 20
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis or Photodiode Array (PDA) Detector, wavelength: 280 nm (approximate; requires verification).
Data System LC workstation or equivalent software for data acquisition and processing.

2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a mixture of mobile phase A and B (50:50, v/v).
  • Calibration Standards: Dilute the stock solution with diluent to prepare a series of standards covering a concentration range of 10-200 µg/mL.
  • Test Sample Preparation:
    • Tablets: Weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of this compound, into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, dilute to volume, and mix well. Filter through a 0.45 µm membrane filter.
    • Bulk Drug: Dissolve an accurately weighed quantity of the substance in diluent to obtain a final concentration of approximately 100 µg/mL.

2.4. Method Validation Parameters The developed method should be validated according to ICH guidelines. The table below lists the key parameters and their acceptance criteria.

Validation Parameter Recommended Procedure & Acceptance Criteria
Specificity No interference from excipients, impurities, or degradation products at the retention time of this compound.
Linearity & Range A minimum of 5 concentrations. Correlation coefficient (R²) > 0.999.
Accuracy (Recovery) Spiked recovery at 80%, 100%, and 120% levels. Mean recovery should be 98-102%.
Precision Repeatability: RSD ≤ 1.0% for six replicate injections of a standard. Intermediate Precision: RSD ≤ 2.0% on a different day/different analyst.
Limit of Detection (LOD) Signal-to-Noise ratio of approximately 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of approximately 10:1.

3. Workflow and Pathway Diagram The following diagram illustrates the logical workflow for the sample preparation and analysis process.

triafur_workflow start Start Analysis prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Test Sample start->prep_sample equilibrate Equilibrate HPLC System prep_std->equilibrate prep_sample->equilibrate inject_std Inject Calibration Standards equilibrate->inject_std data_acquisition Data Acquisition (Chromatogram) inject_std->data_acquisition Establish Calibration Curve inject_sample Inject Test Sample inject_sample->data_acquisition Record Sample Peak Area data_acquisition->inject_sample data_processing Data Processing & Quantification data_acquisition->data_processing end Report Results data_processing->end

Diagram 1: Workflow for HPLC Analysis of this compound

4. Alternative and Advanced Techniques

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and specificity, particularly for metabolite identification or bioanalytical applications (plasma, serum), LC-MS/MS is the gold standard. Triple quadrupole mass spectrometers, like the Shimadzu LCMS-TQ series, offer excellent quantitative performance [3]. This approach is similar to that used for ultra-trace PFAS analysis [4].
  • Detection for Non-UV-Active Compounds: If this compound lacks a strong chromophore, alternative detection methods are necessary. As demonstrated in the analysis of Trometamol (TRIS), which is not UV active, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed [5].

How to Proceed with Method Development

Since a pre-existing method for this compound was not found, you may need to engage in method development:

  • Consult Specialized Laboratories: Companies like SIELC Technologies specialize in HPLC method development for challenging separations and offer custom services [5].
  • Refine Your Search: To find more specific information, you could search for scientific literature on this compound's metabolic profile or its active components using academic databases.

References

Application Notes: Tiratricol as a Broad-Spectrum Antiviral Agent

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview and Rationale for Use Tiratricol (triiodothyroacetic acid, TRIAC) is a thyroid hormone analogue already approved for the treatment of thyroid hormone resistance syndrome (THRS). Recent antiviral research has identified it as a potent inhibitor of the Yellow Fever Virus (YFV) and other flaviviruses. It exerts its antiviral effect by directly targeting the viral RNA-dependent RNA polymerase (RdRp) domain within the NS5 protein, a key component of the replication machinery in many positive-strand RNA viruses [1] [2]. Repurposing this clinically approved drug offers a potential accelerated path to new antiviral therapies.

2. Key Experimental Findings and Quantitative Data The following table summarizes the core quantitative findings from recent in vitro and in vivo studies on Tiratricol [1]:

Aspect Experimental System Finding / Outcome
In Vitro Potency Huh-7 cells (human hepatoma) EC(_{50}) = 2.07 µM (concentration for 50% of max antiviral effect)
In Vitro Cytotoxicity Huh-7 cells CC(_{50}) = 385.77 µM (concentration for 50% cytotoxicity)
Therapeutic Index Calculated (CC({50})/EC({50})) Selectivity Index (SI) ≈ 186 (indicates a high safety window)
In Vivo Efficacy YFV-challenged C57BL/6 mice Oral dose of 0.2 mg/kg/day significantly improved survival and reduced tissue/viral load
Antiviral Spectrum Various flaviviruses in vitro Showed activity against ZIKV, JEV, WNV, and TBEV

3. Detailed Experimental Protocol

Title: Assessing the Antiviral Efficacy of Tiratricol Against Yellow Fever Virus In Vitro

Objective: To determine the effective concentration (EC({50})) and cytotoxicity (CC({50})) of Tiratricol in a cell-based model of YFV infection.

Materials:

  • Cell Line: Huh-7 cells (human hepatoma cell line).
  • Virus: Yellow Fever Virus (YFV) stock.
  • Compound: Tiratricol (e.g., from commercial suppliers like Sigma-Aldrich). Prepare a 10 mM stock solution in DMSO and store at -20°C.
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Assay Kits: CellTiter-Glo Luminescent Cell Viability Assay (Promega) or MTT assay kit for cytotoxicity; qRT-PCR kit for viral RNA quantification; reagents for Western blot (e.g., antibodies against YFV proteins).

Methodology:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 1x10(^4) cells per well and incubate for 24 hours at 37°C with 5% CO(_2) to achieve 70-80% confluency.
  • Infection and Treatment:
    • Infect cells with YFV at a pre-determined Multiplicity of Infection (MOI of 0.1) for 1 hour.
    • Remove the virus inoculum and add fresh medium containing Tiratricol at a range of serial dilutions (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 50 µM). Include control wells: untreated-infected cells (negative control) and uninfected cells (background control).
  • Incubation: Incubate the plates for 48-72 hours post-infection.
  • Endpoint Analysis:
    • Viral RNA Quantification: Extract total RNA from cell supernatants or lysates. Perform qRT-PCR using primers specific for the YFV genome to measure viral RNA copy number. Plot dose-response curves to calculate the EC(_{50}) [1].
    • Viral Protein Expression: Harvest cell lysates and perform Western blot analysis using antibodies against YFV proteins (e.g., NS5) to confirm reduction in viral protein levels [1].
    • Cytotoxicity Assay: In parallel, apply the same compound concentrations to uninfected cells. After 72 hours, measure cell viability using the CellTiter-Glo assay to determine the CC(_{50}) value [1].

4. Mechanism of Action and Workflow Tiratricol specifically inhibits viral replication by binding to the RNA-dependent RNA Polymerase (RdRp) in the NS5 protein. This binding, likely at the enzyme's active site, prevents the synthesis of new viral RNA genomes [1]. The experimental workflow from treatment to analysis is outlined below.

G Start Start Experiment A Seed Huh-7 Cells Start->A B Infect with YFV A->B C Treat with Tiratricol Dilutions B->C D Incubate for 48-72h C->D E Analyze Results D->E F qRT-PCR for Viral RNA E->F G Western Blot for Viral Proteins E->G H Cell Viability Assay (CC50) E->H

5. Data Analysis and Interpretation

  • Calculate the EC(_{50}) using non-linear regression (log(inhibitor) vs. response) from the qRT-PCR data.
  • Calculate the CC(_{50}) similarly from the cytotoxicity assay data.
  • Determine the Selectivity Index (SI = CC({50}) / EC({50})). An SI > 50 is generally considered promising for further drug development.
  • Statistical analysis (e.g., Student's t-test) should be performed to confirm the significance of the findings compared to the infected, untreated control group.

A Note on the Compound "Triafur"

The search identified a compound named This compound, which is a distinct molecule from Tiratricol. The available information on this compound is limited and comes primarily from a chemical supplier's catalog [3]. It is described as a 1,3,4-thiadiazole derivative. While one source mentions, without experimental detail, that it has been studied for binding to the SARS-CoV-2 main protease (Mpro) [3], no protocols or specific data regarding its use in RNA virus replication studies were found in the current search results. Its historical context appears more related to herbicide research [3].

Conclusion

References

Boron Trifluoride Derivatization for Curcuminoid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details a sensitive LC-MS method for quantifying curcuminoids and their metabolites in various biological samples like plasma, brain, and liver [1].

  • Principle: Analytes are converted to their boron difluoride derivatives to enhance detection [1].
  • Application: Quantification of curcumin (C), demethoxycurcumin (DMC), bisdemethoxycurcumin (BDMC), tetrahydrocurcumin (TC), and their glucuronidated metabolites (CG, DMCG, BDMCG) [1].
  • Instrumentation: Analysis is performed using liquid chromatography coupled to an ion trap mass spectrometer in negative ion MSn scan mode [1].
  • Performance: The method achieves superb limits of detection (LOD) of 0.01 nM for all curcuminoids and 0.5 nM for TC and the glucuronidated metabolites [1].

The workflow for this derivatization and analysis process is summarized below.

Start Biological Sample (Plasma, Brain, Liver) Derivatization Derivatization with BF₃ Start->Derivatization LCAnalysis LC-MS/MS Analysis (Negative Ion MSn Mode) Derivatization->LCAnalysis Quantification Sensitive Quantification (LOD: 0.01 nM) LCAnalysis->Quantification

Fluoride Derivatization for Chemical Warfare Agent Biomarkers

This method was established for the retrospective detection of nitrogen mustard (NM) exposure by targeting its hydrolysis products in human plasma and urine [2].

  • Principle: Polar and volatile biomarker alcohols (MDEA, EDEA, TEA) are derivatized with heptafluorobutyryl imidazole (HFBI) to form non-polar compounds amenable to GC-MS/MS analysis [2].
  • Sample Preparation: Uses solid-phase extraction (SPE) with Bond Elut SCX cartridges. Optimal recovery is obtained with a loading sample pH of 3–4 and elution with 2 mL of 10% NH₄OH/MeOH [2].
  • Instrumentation: GC-MS/MS with negative chemical ionization (NCI), which enhances sensitivity due to the high electronegativity of the derivatives [2].
  • Performance: The method was fully validated with a linear range of 1.0–1000 ng mL⁻¹ in both plasma and urine, and a detection limit of 1.0 ng mL⁻¹, which is about 10 times more sensitive than previously reported methods [2].

Automated GC-MS Derivatization for Metabolomics

This protocol describes the optimization of a fully automated, on-line derivatization workflow for targeted metabolomic analysis of plasma, serum, and liver samples, improving reproducibility over manual methods [3].

  • Derivatization Steps: A two-step process involving:
    • Methoximation: 20 µL of methoxyamine (MeOx) in pyridine (40 mg/mL) for 60 min at 30°C.
    • Silylation: 80 µL of N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA) for 30 min at 30°C [3].
  • Workflow Optimization: The agitator speed was reduced to 250 rpm, and a key 4-hour equilibration time was incorporated after derivatization [3].
  • Performance: The automated on-line method showed improved repeatability, with a median relative standard deviation (RSD) of 11% compared to 17% for the off-line method, making it highly suitable for large sample series [3].

The following diagram illustrates the optimized steps for this automated workflow.

Sample Sample in Vial Step1 Add 20µL MeOx/Pyridine (40 mg/mL) Sample->Step1 Incubate1 Incubate 60 min at 30°C Step1->Incubate1 Step2 Add 80µL MSTFA Incubate1->Step2 Incubate2 Incubate 30 min at 30°C Step2->Incubate2 Equilibrate Equilibrate for 4 hours Incubate2->Equilibrate GCAnalysis GC-MS Analysis Equilibrate->GCAnalysis

Comparison of Derivatization Methods for Fatty Acid Analysis

This study provides a quantitative comparison of four common derivatization methods for the GC analysis of oils, useful for selecting a method based on efficiency and reproducibility [4].

The table below summarizes the key findings of the comparison.

Method Key Feature Reported Performance
TMTFTH Methylation Single-step, least work-intensive Most accurate and reproducible [4]
NaOEt + BSTFA Two-step derivatization Not specified
KOH + BSTFA Two-step derivatization Not specified
Acid-Catalyzed Methylation (ACM) Common acid-based method Not specified

Purpose of Derivatization in Analytical Chemistry

Derivatization is employed to modify the chemical structure of an analyte to make it more suitable for analysis. The main goals are [5] [6]:

  • Improving Chromatography: Reducing analyte polarity to yield better peak shape, resolution, and shorter analysis times in GC and LC [6].
  • Enhancing Detection Sensitivity: Introducing functional groups or atoms that improve the response of detectors like MS, ECD, or fluorescence detectors [5] [6].
  • Increasing Volatility and Thermal Stability: Essential for GC analysis of polar compounds [6].
  • Enabling Extraction Efficiency: Converting hydrophilic compounds into less polar derivatives for better recovery in LLE or SPE [5].
  • Stabilizing Reactive Compounds: Protecting unstable analytes from degradation during sample preparation and analysis [5].

Conclusion

These protocols highlight that modern derivatization techniques are crucial for achieving high sensitivity and specificity in the analysis of complex samples. Key trends include the use of fluorinated reagents for enhanced MS sensitivity, the move towards automation to improve reproducibility, and the application of design of experiments (DoE) for systematic method optimization [1] [2] [3].

References

Chemical Profile and Reported Antiviral Activity of Triafur

Author: Smolecule Technical Support Team. Date: February 2026

Triafur (Furidiazine) is a heterocyclic compound with the IUPAC name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine. Its core structure combines a 1,3,4-thiadiazole ring with a nitrofuran moiety, a feature present in several pharmacologically active molecules [1] [2] [3].

The table below summarizes its key chemical identifiers and reported antiviral characteristics:

Property Description
CAS Number 712-68-5 [2]
Molecular Formula C₆H₄N₄O₃S [2]
Molecular Weight 212.19 g/mol [2]
Primary Antiviral Target SARS-CoV-2 Main Protease (Mpro / 3CLpro) [2]
Reported Mechanism Binding to the active site of Mpro, inhibiting its function and thereby blocking viral replication [2].
Evidence Basis Computational (in silico) docking studies [2].

Proposed Framework for Antiviral Assay Development

Based on established methods for assessing direct-acting antivirals like this compound, a comprehensive assay would integrate the following components. You can adapt this framework by substituting the specific virus and cell culture system relevant to your research.

cluster_1 Infection & Treatment Compound Preparation Compound Preparation Cell & Virus Culture Cell & Virus Culture Compound Preparation->Cell & Virus Culture Infection & Treatment Infection & Treatment Cell & Virus Culture->Infection & Treatment Data Analysis Data Analysis Infection & Treatment->Data Analysis Time-of-Addition (ToA) Time-of-Addition (ToA) Multi-Readout Assay (MRA) Multi-Readout Assay (MRA) Time-of-Addition (ToA)->Multi-Readout Assay (MRA)

Compound Preparation
  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Ensure the final concentration of the solvent in cell culture media does not exceed cytotoxic levels (typically <0.1-1% v/v) [4].
  • Dose Range: Based on its predicted potency, test a dilution series (e.g., from low nM to µM range) to determine the half-maximal effective concentration (EC₅₀) [4].
Cell and Virus Culture System
  • Cell Line: Use a disease-relevant, susceptible cell line. For SARS-CoV-2, human intestinal epithelial (Caco-2) cells are a well-established model [4].
  • Virus Strain: Employ a clinically relevant isolate or a engineered reporter virus. Reporter viruses (e.g., d6-YFP) that express a fluorescent protein like YFP greatly ease handling and enable high-throughput quantification [4].
Infection and Treatment Strategy

This stage is critical for understanding the compound's mechanism of action and efficacy.

  • Time-of-Addition (ToA) Assay: This method helps identify the stage of the viral replication cycle the inhibitor targets [5].

    • Procedure: Infect cells and add this compound at different time points post-infection (e.g., 0, 2, 4, 8, 12 hours). Compare its "window of activity" to well-characterized reference drugs [5].
    • Expected Outcome for this compound: As a proposed Mpro inhibitor, this compound is expected to be effective when added at intermediate-to-late time points, similar to other protease inhibitors [5].
  • Multi-Readout Assay (MRA): This approach measures antiviral activity through multiple, complementary parameters to confirm efficacy across different stages of viral replication [4].

    • In-Cell Immunofluorescence: Use antibodies against viral proteins (e.g., Spike protein) or double-stranded RNA (dsRNA) to visualize and quantify infection levels [4].
    • Reporter Gene Expression: If using a reporter virus (e.g., d6-YFP), measure fluorescence intensity as a direct indicator of viral gene expression [4].
    • Viral Genome Quantification: Use RT-qPCR to measure the number of viral genomes in the supernatant or cell lysate, indicating the suppression of viral RNA replication [4].
    • Plaque Assay or TCID₅₀: Measure the titer of infectious virions released into the culture supernatant to confirm the blockade of virus production [4].
Data and Controls
  • Cytotoxicity Assessment: Perform a parallel Neutral Red or MTT assay on uninfected cells to determine the half-cytotoxic concentration (CC₅₀) and calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) [4].
  • Controls: Always include:
    • Virus Control: Infected, untreated cells.
    • Cell Control: Uninfected, untreated cells.
    • Reference Drug Control: Known inhibitors (e.g., GC376 for Mpro or Remdesivir for RdRp) to validate the assay system [4].

Key Applications in Antiviral Research

This assay framework allows researchers to:

  • Confirm Antiviral Efficacy: Move beyond computational predictions to experimental validation of this compound's activity in a cellular context [2].
  • Elucidate Mechanism of Action: Use ToA experiments to pinpoint the specific stage of the viral life cycle targeted by this compound [5].
  • Characterize Potency: Determine key quantitative metrics like EC₅₀ and Selectivity Index to evaluate its potential as a lead compound [4].

Important Limitations and Future Directions

  • In Silico Evidence: The primary evidence for this compound's anti-SARS-CoV-2 activity currently comes from molecular docking studies, which predict strong binding to the main protease [2]. This requires empirical validation in the lab.
  • No Established Protocol: A standardized, step-by-step protocol for this compound specifically is not available in the public domain. The framework above is based on methodologies used for analogous antiviral compounds [4] [5].
  • Required Follow-up: Positive results from in vitro assays would necessitate further investigation, including resistance profiling, testing against viral variants, and eventually, in vivo studies.

References

Application Notes: A Framework for Hybridizing Triafur with Bioactive Heterocycles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Molecular hybridization is a strategic approach in modern medicinal chemistry that involves combining distinct pharmacophoric units to create new compounds with enhanced efficacy, multi-target profiles, or improved pharmacokinetic properties [1] [2]. The 1,2,3-triazole ring, in particular, is a prized building block due to its synthetic accessibility via "click chemistry," metabolic stability, and ability to act as a bioisostere for amide bonds and other functional groups, facilitating key hydrogen-bonding interactions with biological targets [2].

Triafur (5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine) is a known heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a nitrofuran moiety [3]. Its intrinsic biological activity, coupled with its modular structure, makes it an excellent candidate for hybridization. The primary objective is to fuse or conjugate the this compound scaffold with other bioactive heterocycles to develop novel molecular entities, potentially leading to compounds with synergistic or unprecedented biological activities.

Design and Synthesis Strategies

The design of this compound hybrids should focus on exploiting the reactivity of its amine and thiadiazole groups, as well as the nitrofuran ring. The following table outlines potential hybridization strategies and target hybrid classes.

Table 1: Strategic Approaches for Hybridizing this compound

Strategy Description Target Hybrid Scaffold Key Reactive Sites on this compound
A. Amide & Sulfonamide Formation Functionalizing the 2-amino group of the thiadiazole ring with carboxylic acids or sulfonyl chlorides. This compound-1,2,4-Triazole Amides [4] -NH2 group
B. 1,2,3-Triazole "Click" Chemistry Using the amine to generate azide intermediates for Cu(I)-catalyzed cycloaddition with terminal alkynes. This compound-1,2,3-Triazole Hybrids [1] [2] -NH2 group (after diazotization-azidation)
C. N-Alkylation Alkylating the nitrogen atoms within the thiadiazole ring or the amine group. This compound-Quinoline/Quinazoline Hybrids [1] Thiadiazole N atoms, -NH2 group
D. Cyclocondensation Using the amine and carbonyl compounds in cyclization reactions to form fused ring systems. This compound-Indole or this compound-Benzimidazole -NH2 group and adjacent carbon

The synthetic workflow for creating these hybrids, particularly via the highly reliable "click chemistry" pathway, can be visualized as follows. This protocol is adapted from established methods for synthesizing 1,2,3-triazole-containing heterocycles [5] [2].

G Triafur_NH2 This compound (R-NH₂) Azide_Intermediate This compound Azide (R-N₃) Triafur_NH2->Azide_Intermediate Step 1: Diazotization-Azidation NaNO2_HCl NaNO₂, HCl 0-5 °C NaNO2_HCl->Azide_Intermediate NaN3 NaN₃ NaN3->Azide_Intermediate Triazole_Hybrid This compound-Triazole Hybrid Azide_Intermediate->Triazole_Hybrid Step 2: CuAAC 'Click' Reaction Terminal_Alkyne Terminal Alkyne (Heterocyclic) Terminal_Alkyne->Triazole_Hybrid Cu_Catalyst Cu(I) Catalyst (e.g., CuSO₄, Sodium Ascorbate) Cu_Catalyst->Triazole_Hybrid TBTA TBTA Ligand (Optional) TBTA->Triazole_Hybrid Workup Workup: Extraction, Purification (Column Chromatography) Triazole_Hybrid->Workup Step 3: Isolation

Detailed Protocol: Synthesis of this compound-1,2,3-Triazole Hybrids via CuAAC

Title: Two-Step Synthesis of a this compound-Triazole Hybrid

Principle: This protocol converts the primary amine of this compound into an azide, which subsequently undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne-bearing heterocycle to form the final 1,2,3-triazole-linked hybrid [2].

Materials:

  • This compound (CAS: 712-68-5) [3]
  • Sodium nitrite (NaNO₂)
  • Hydrochloric acid (HCl, 1M)
  • Sodium azide (NaN₃)
  • Terminal alkyne (e.g., propargyl-substituted heterocycle)
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
  • Sodium ascorbate
  • tert-Butanol / Water mixture (1:1 v/v)
  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, optional)
  • Ethyl acetate, Brine, Anhydrous magnesium sulfate
  • Silica gel for column chromatography

Procedure:

  • Synthesis of this compound Azide:

    • Dissolve this compound (1.0 mmol) in a 1:1 mixture of 1M HCl (5 mL) and water (5 mL) in a round-bottom flask. Cool the mixture to 0-5°C in an ice bath.
    • Slowly add a solution of NaNO₂ (1.2 mmol) in water (2 mL) with stirring. Maintain the temperature below 5°C.
    • After 30 minutes, add a solution of NaN₃ (1.5 mmol) in water (2 mL) dropwise. Allow the reaction to stir for an additional 1-2 hours while warming to room temperature.
    • Extract the resulting azide product with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude this compound azide, which can be used directly in the next step.
  • CuAAC "Click" Reaction:

    • In a vial, dissolve the crude this compound azide (0.5 mmol) and the terminal alkyne (0.55 mmol) in a 1:1 tert-butanol/water mixture (4 mL).
    • Add a pre-mixed solution of CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.1 mmol) in water (1 mL). For improved catalytic efficiency, 5 mol% of TBTA ligand may be added.
    • Cap the vial and stir the reaction mixture vigorously at room temperature for 6-12 hours, monitored by TLC.
  • Workup and Purification:

    • Upon reaction completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 15 mL).
    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude hybrid.
    • Purify the residue using silica gel column chromatography with an appropriate ethyl acetate/hexane gradient to isolate the pure this compound-triazole hybrid.

Characterization: The final product should be characterized by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Workflow

Following synthesis, hybrid compounds must be rigorously evaluated. A standard workflow for assessing anticancer and antimicrobial activity—two key areas for heterocyclic compounds—is outlined below [6].

G Synthesized_Hybrids Synthesized Hybrid Libraries In_Vitro_Assay In Vitro Bioactivity Screening Synthesized_Hybrids->In_Vitro_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) Output: IC₅₀ values In_Vitro_Assay->Cytotoxicity Antimicrobial Antimicrobial Assay (Tube dilution method) Output: MIC values In_Vitro_Assay->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR In_Silico In Silico Studies (Molecular Docking, ADMET prediction) SAR->In_Silico Lead_Identification Lead Compound Identification In_Silico->Lead_Identification

Table 2: Key Biological Assays for this compound Hybrid Evaluation

Assay Type Protocol Summary Key Output Metrics Reference Method
In Vitro Anticancer [6] MTT assay on human cancer cell lines (e.g., MCF-7, HCT116). Cells treated with compound series for 48-72 hrs. IC₅₀ (Half-maximal inhibitory concentration). Compound with IC₅₀ = 3.25 μM against HCT116 reported for a 1,2,4-triazole derivative [6]. Comparison with standard 5-Fluorouracil (5-FU).
In Vitro Antimicrobial [6] Tube dilution method against Gram-positive (e.g., B. subtilis), Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans). MIC (Minimum Inhibitory Concentration) in µM. Potent triazole derivatives show MIC values of 12.3-27.1 µM [6]. Comparison with Ciprofloxacin, Amoxicillin, Fluconazole.
Enzyme Inhibition (e.g., EGFR) [1] Kinase activity assay against wild-type and mutant EGFR. IC₅₀ or % inhibition at a specified concentration. 1,2,3-Triazole hybrids can achieve sub-nanomolar to low-micromolar inhibition [1]. Comparison with Erlotinib, Osimertinib.
In Vitro Antioxidant [6] DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. IC₅₀ (concentration to scavenge 50% of DPPH radicals). Active compounds show IC₅₀ ~34 µg/mL [6]. Comparison with Ascorbic Acid.

In Silico Analysis and ADMET Profiling

Before proceeding to costly and time-consuming in vivo studies, in silico tools provide valuable preliminary insights.

  • Molecular Docking: Perform docking simulations to predict the binding mode and affinity of this compound hybrids against target proteins like EGFR [1] or SARS-CoV-2 main protease [3]. This helps rationalize SAR and guide structural optimization.
  • ADMET Prediction: Use software to calculate key physicochemical and pharmacokinetic descriptors. The following table provides ideal ranges for drug-like compounds, which can be used as a benchmark for evaluating novel this compound hybrids [4].

Table 3: Key ADMET Parameters for Rational Drug Design

Parameter Ideal/Range for Drug-likeness Significance
Lipinski's Rule of 5 Max. 1 violation Predicts oral bioavailability.
Molecular Weight (MW) < 500 g/mol Affects absorption and distribution.
Log P (Octanol-Water) < 5 Measures lipophilicity; impacts membrane permeability.
Hydrogen Bond Donors (HBD) ≤ 5 Impacts absorption and transport.
Hydrogen Bond Acceptors (HBA) ≤ 10 Influences solubility and permeability.
Topological Polar Surface Area (TPSA) < 140 Ų Good predictor of cell permeability (e.g., Caco-2) and blood-brain barrier penetration.

Concluding Remarks and Future Directions

The hybridization of the this compound scaffold represents a promising and largely unexplored frontier in medicinal chemistry. By leveraging robust synthetic methodologies like CuAAC "click" chemistry, researchers can efficiently generate diverse libraries of novel hybrids. The subsequent evaluation through standardized biological assays and computational tools, as outlined in these application notes, provides a clear roadmap for identifying lead compounds.

Future work should focus on:

  • Targeted Synthesis: Applying these protocols to create specific hybrids, such as this compound-quinazoline or this compound-coumarin conjugates, given their proven relevance as EGFR inhibitors [1].
  • Mechanistic Studies: Conducting in-depth mechanistic investigations for active hybrids to confirm their molecular targets and mode of action.
  • Comprehensive ADMET: Progressing promising leads to in vivo pharmacokinetic and toxicity studies to fully assess their therapeutic potential.

References

improving Triafur derivative yield

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guides

Low Reaction Yield

Problem: The isolated yield of the Triafur derivative is low. Possible Causes and Solutions:

  • Cause 1: Inefficient heating or long reaction times.

    • Solution: Transition from conventional heating to microwave-assisted synthesis. This method provides rapid, uniform heating and often leads to higher yields in a fraction of the time [1].
    • Protocol:
      • Place your reaction mixture in a sealed microwave vial.
      • Irradiate the mixture using a microwave synthesizer. A typical reaction might run for 5-30 minutes at a temperature of 100-150°C [1].
      • Compare the yield and purity against your conventional method.
  • Cause 2: Suboptimal reaction conditions or reagents.

    • Solution: Use an AI-based yield prediction framework to identify the best reactants and conditions before stepping into the lab [2].
    • Protocol:
      • Input the structures of your proposed reactants and reagents into a tool like log-RRIM (local-to-global reaction representation learning and interaction modeling) [2].
      • The model will predict the expected yield, allowing you to virtually screen multiple combinations.
      • Prioritize the synthesis of reactions predicted to have medium to high yields for laboratory testing.
  • Cause 3: Poor selectivity or side reactions.

    • Solution: For triazole formation (a common heterocycle in drug development), employ Click Chemistry (CuAAC). This method is highly reliable and regioselective [3].
    • Protocol:
      • Dissolve your organic azide and terminal alkyne substrates in a mixture of tert-butanol and water (1:1 ratio).
      • Add sodium ascorbate (a reducing agent) and copper(II) sulfate pentahydrate (a catalyst) [3].
      • Stir the reaction at room temperature for 1-24 hours.
      • The reaction will selectively produce 1,4-disubstituted-1,2,3-triazoles in high yield, minimizing side products.

G Start Plan Synthesis AI AI Yield Prediction (log-RRIM Framework) Start->AI Input reactants Lab Lab Execution AI->Lab Prioritize high-yield predictions MW Microwave-Assisted Synthesis Lab->MW For heating steps Result Analyze Yield & Purity MW->Result Result->Start Refine synthesis

Purity and Scalability Issues

Problem: The product is obtained with low purity or yield drops significantly when scaling up.

  • Cause: Harsh purification conditions or decomposition.
    • Solution: Implement green synthesis principles and optimize purification. Room-temperature, catalyst-free reactions in eco-friendly solvents like ethanol can improve purity and scalability [4].
    • Protocol for a Green Synthesis:
      • Dissolve your starting materials, such as a thioacetamide derivative and a ketone, in absolute ethanol [4].
      • Stir the reaction mixture at room temperature for approximately 3 hours.
      • Monitor the reaction by TLC. The product can often be isolated simply by filtration or concentration, avoiding complex purification and minimizing decomposition [4].

Frequently Asked Questions (FAQs)

Q1: What are the quantifiable benefits of microwave synthesis over conventional methods for heterocycle formation? A1: Microwave synthesis offers significant, measurable advantages, as shown in the table below which compares methods for synthesizing triazole cores [1].

Synthesis Method Typical Reaction Time Typical Yield Key Green Chemistry Metric
Conventional Heating Several hours to days Variable, often lower Higher energy consumption, longer process
Microwave-Assisted 5–30 minutes Consistently high Reduced energy use, shorter reaction times [1]

Q2: How accurate are AI models in predicting chemical reaction yields? A2: Advanced AI models like log-RRIM have demonstrated high reliability, particularly for medium- and high-yielding reactions. Performance is evaluated using standard metrics, with lower values indicating better prediction [2].

Model / Method Mean Absolute Error (MAE) Key Strength
Earlier Models Higher MAE Baseline performance
log-RRIM Framework Lower MAE (e.g., 0.46 on USPTO500MT dataset) Excellent at predicting medium-high yields and modeling reactant-reagent interactions [2]

Q3: My derivative is a nitrofuran. Are there specific considerations for its synthesis? A3: Yes. The 5-nitrofuran pharmacophore is a redox-active moiety. When derivatizing it:

  • Monitor for Decomposition: The ring can be sensitive to harsh reducing or oxidizing conditions [5] [6].
  • Bioactivation Pathway: Be aware that the nitro group often requires enzymatic nitroreduction to become the active species, which can also be linked to toxicity [5] [6]. Designing prodrugs or using bioisosteric replacements (e.g., isoxazoline) are strategies to improve metabolic stability and efficacy [6].

Experimental Protocols & Data Summary

For quick reference, here are the detailed protocols and key data from the cited works.

1. Microwave-Assisted Synthesis of Triazoles [1]

  • Principle: Green synthesis using microwave irradiation.
  • Key Data: This method emphasizes atom economy, reduced hazardous chemical use, and enhanced energy efficiency compared to conventional thermal methods [1].
  • Principle: A graph transformer framework that learns from molecular structures to predict yields.
  • Key Data: Outperformed existing methods on the USPTO500MT dataset, showing a particular strength for medium- to high-yielding reactions, which is most relevant for practical synthesis [2].

3. Green Synthesis of Thiadiazole-2-carboxamide Derivatives [4]

  • Conditions: Ethanol, room temperature, ~3 hours.
  • Key Data: This method achieved yields up to 90% without the need for costly catalysts or harsh conditions, demonstrating its efficiency and practicality [4].

References

Triafur Synthetic Route Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The optimized synthetic route for Triafur involves a two-step process, with the second step being a cyclization that forms the core 1,3,4-thiadiazole structure. The diagram below illustrates this pathway and the recommended analytical verification workflow.

G Start Start Synthesis Step1 Synthesize Intermediate (1) 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide Start->Step1 Step2 Cyclization & Purification React with ketone derivatives in ethanol, room temperature, 3h Step1->Step2 TLC TLC Monitoring Silica Gel G/UV-254 Visualize at 254/365 nm Step2->TLC Final This compound (5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine) Pass Product Pure TLC->Pass Single Spot Fail Impurities Detected TLC->Fail Multiple Spots Char Full Spectroscopic Characterization Pass->Char Fail->Step2 Continue Reaction Char->Final

Diagram Title: this compound Synthesis and Verification Workflow

Optimized Cyclization Protocol [1] This method improves upon older procedures that may have required higher temperatures or less green solvents.

  • Reaction Setup: Dissolve 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (1) (0.001 mol) in 15 mL of ethanol.
  • Cyclization: Add the appropriate ketone derivative (0.001 mol) to the solution.
  • Reaction Conditions: Stir the mixture at room temperature for approximately 3 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).
  • Isolation: After completion, cool the reaction mixture. The pure product can typically be isolated by filtration or crystallization in high yields (up to 90% reported for analogous compounds).

Analytical Verification & Characterization

After synthesis, you must verify the identity and purity of the final product. The table below summarizes the key techniques and their expected outcomes.

Analytical Method Key Parameters / Observed Signals Purpose
Thin-Layer Chromatography (TLC) [1] Silica Gel G/UV-254; visualize with UV light (254 nm/365 nm) Monitor reaction progress and check purity. A single spot indicates a pure compound.
Melting Point (Mp.) [1] Determine the melting point of the crystalline product. Used as a primary indicator of compound purity and identity.
FT-IR Spectroscopy [1] Key bands: ~1680 cm⁻¹ (C=O amide stretch), ~1375 cm⁻¹ (S=O stretch) Functional group verification.
NMR Spectroscopy (¹H-NMR) [1] 400 MHz, DMSO-d⁶ solvent; observe aromatic protons (~7.79-7.87 ppm), NH/ NH₂ groups (broad signals ~3.81 ppm, ~7.28 ppm) Confirm molecular structure and proton environment.
Elemental Analysis (EA) [1] Compare found values with calculated for C, H, N, S (e.g., C: 44.44% found vs. 44.32% calc.) Final confirmation of elemental composition and purity.

Troubleshooting Common Synthesis Issues

  • Low Yield or No Product: Ensure reagents are pure and anhydrous. The reaction is sensitive to the quality of the starting hydrazinyl intermediate. Confirm the stoichiometry of the ketone derivative.
  • Multiple Spots on TLC (Impurities): This often indicates incomplete reaction or side products. Extend the reaction time beyond 3 hours and re-check by TLC. If persistent, re-purity the starting material (Intermediate 1) before the cyclization step [1].
  • Product Does Not Precipitate: Try concentrating the reaction mixture or using an anti-solvent like ice-cold water to induce crystallization. Ensure the cooling step after reaction is sufficient.

In Silico Validation for Antiviral Potential

For researchers targeting SARS-CoV-2, computational methods can prioritize compounds for synthesis.

Computational Method Application & Key Metrics Interpretation of Results
Molecular Docking [1] Simulate binding to SARS-CoV-2 Main Protease (Mpro, PDB: 6LU7). Look for binding affinity (kcal/mol). A more negative value indicates stronger binding. This compound analogues show promising scores (e.g., -7.33 to -6.54 kcal/mol) [1].
ADMET Prediction [1] Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. Apply Lipinski's Rule of Five. Assesses drug-likeness and potential toxicity early on, guiding experimental focus [1].
DFT (Density Functional Theory) [1] Calculate the HOMO-LUMO energy gap (ΔE). A lower ΔE than standard drugs (like Nirmatrelvir) suggests better charge transfer potential and reactivity [1].

Next Steps and Further Research

After successful synthesis and in silico validation:

  • In vitro Assays: Proceed to in vitro antiviral activity assays to determine IC₅₀ values against target viruses like SARS-CoV-2 [1] [2].
  • Structural Analogs: Explore synthesizing structural analogs by varying the ketone derivative during cyclization to establish a Structure-Activity Relationship (SAR) [1].
  • Process Scaling: Investigate scaling up the optimized green synthesis method for larger-scale production.

References

solvent selection for Triafur synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Technical Details

| What is the chemical identity of Triafur? | IUPAC Name: 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine. Molecular Formula: C₆H₄N₄O₃S Molecular Weight: 212.19 g/mol CAS Number: 712-68-5 [1]. | | What is the core synthetic strategy for this compound? | The synthesis involves the cyclization of a hydrazinecarbothioamide precursor with a carbonyl compound (specifically, one containing a nitrofuran moiety). This reaction typically proceeds with dehydrosulfurization to form the 1,3,4-thiadiazole ring [1]. | | What is the primary application of this compound in research? | Recent studies highlight its potential as an antiviral agent. Computational (in silico) studies show it binds effectively to the main protease (Mpro) of SARS-CoV-2, suggesting it could inhibit viral replication [1]. | | How does this compound compare to similar compounds? | It is a 1,3,4-thiadiazole derivative. Unlike simpler derivatives, its structure features an amino group at the 2-position and a nitrofuran group at the 5-position, which is key to its biological activity [1]. |

Troubleshooting Common Synthesis Challenges

The table below outlines potential issues and solutions, informed by general synthetic chemistry principles and the specific chemistry of 1,3,4-thiadiazoles [2] [1].

Problem Observed Potential Cause Recommended Troubleshooting Action
Low Reaction Yield Incomplete cyclization or side reactions. Ensure anhydrous conditions. Confirm the purity of starting materials, especially the hydrazine derivative and thioketone/thioamide precursors. Optimize reaction temperature and time. [1]
Difficulty in Product Purification Incomplete removal of sulfur byproducts or polar impurities. Explore alternative purification methods such as column chromatography or recrystallization from a different solvent system (e.g., ethanol/water). [2] [1]
Incorrect Product Characterization Inadequate spectroscopic confirmation. Fully characterize the product using a combination of techniques: Thin-Layer Chromatography (TLC) for purity, FT-IR for functional groups, and NMR (¹H and ¹³C) for structural confirmation. [2]

Detailed Experimental Protocol

Based on the general method for synthesizing 1,3,4-thiadiazole derivatives, here is a representative protocol [2] [1]:

  • Reaction Setup: In a round-bottom flask, dissolve the hydrazine derivative precursor (e.g., 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide, 0.001 mol) in a suitable solvent like absolute ethanol (15 mL).
  • Addition of Reagent: Add the appropriate ketone derivative (0.001 mol) containing the nitrofuran moiety to the reaction mixture.
  • Cyclization Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by TLC.
  • Product Isolation: After completion, cool the reaction mixture. The solid product (the spiro-thiadiazole carboxamide derivative) can be collected by filtration.
  • Purification: Wash the collected solid with cold ethanol and purify it further using recrystallization to achieve high purity.
  • Characterization: Verify the molecular structure of the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR) and elemental analysis [2].

Synthesis Workflow Visualization

The diagram below outlines the logical sequence and decision points in the synthesis and troubleshooting process.

triafur_workflow start Start Synthesis step1 React Precursors start->step1 step2 Monitor Reaction (via TLC) step1->step2 step3 Isolate & Purify Product step2->step3 step4 Characterize Product (FT-IR, NMR) step3->step4 check_yield Yield & Purity Acceptable? step4->check_yield success Synthesis Successful check_yield->success Yes troubleshoot Begin Troubleshooting check_yield->troubleshoot No ts1 Check Reagent Purity & Stoichiometry troubleshoot->ts1 Repeat Synthesis ts2 Verify Reaction Conditions (Anhydrous) ts1->ts2 Repeat Synthesis ts3 Optimize Purification Method ts2->ts3 Repeat Synthesis ts3->step1 Repeat Synthesis

Synthesis and Troubleshooting Workflow

Key Technical Notes for Researchers

  • Solvent Selection: While not specific to this compound, general principles for green and effective solvent selection in synthetic chemistry are crucial. Guides like the CHEM21 solvent selection guide are recommended to assess environmental, health, and safety (EHS) profiles [3].
  • Analytical Focus: A common point of failure is incomplete characterization. Cross-referencing your experimental NMR data with published spectra of similar 1,3,4-thiadiazole compounds is an excellent verification step [2].

References

purification techniques for Triafur compounds

Author: Smolecule Technical Support Team. Date: February 2026

Triafur: Chemical Identifier and Properties

The table below summarizes the fundamental chemical identifiers for this compound, which are essential for selecting and developing purification methods [1].

Property Description
CAS Number 712-68-5 [1]
IUPAC Name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1]
Molecular Formula C₆H₄N₄O₃S [1]
Molecular Weight 212.19 g/mol [1]
SMILES C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1]
Structure A 1,3,4-thiadiazole ring linked to a nitrofuran ring [1]

Potential Purification Strategies

No explicit purification protocols for this compound exist in the searched literature. The following suggestions are based on general purification principles for organic compounds and its structural features.

  • Crystallization: This is a common and effective method for purifying solid organic compounds. You would need to identify an optimal single solvent or solvent pair.

    • Solvent Selection: Start by testing common laboratory solvents like ethanol, methanol, isopropanol, ethyl acetate, or their mixtures with water [2].
    • Process: Dissolve the crude this compound in a minimal volume of hot solvent and allow it to cool slowly to promote crystal formation. The product can be isolated via vacuum filtration.
  • Chromatography: If crystallization does not yield sufficient purity, chromatographic methods can be employed.

    • Technique: Standard flash column chromatography or preparative thin-layer chromatography (TLC) are suitable options.
    • Stationary Phase: Silica gel is a standard choice.
    • Mobile Phase: Develop a solvent system (e.g., a hexane/ethyl acetate or dichloromethane/methanol gradient) that effectively separates this compound from its impurities, as monitored by TLC [3].

The workflow below outlines a logical approach to method development.

Start Start: Crude this compound Analyze Analyze Purity (TLC, HPLC) Start->Analyze Decision Purity Acceptable? Analyze->Decision Crystallize Test Crystallization (Solvent Screening) Decision:s->Crystallize:n No Final Final Pure Compound Decision->Final Yes Crystallize->Analyze Chromatography Purify by Chromatography (Column or Prep TLC) Crystallize->Chromatography If Failed Chromatography->Analyze

Frequently Asked Questions

  • There is no established protocol for purifying this compound. Where should I begin? Begin with standard crystallization techniques. The molecular structure suggests moderate polarity; start solubility tests with ethanol or methanol. Use TLC to monitor purification progress and compare results with known pure standards [1] [3].

  • How can I confirm the identity and purity of my purified this compound? Combine multiple analytical techniques: TLC for a quick check, High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and identity [3].

References

Strategies to Enhance Metabolic Stability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main strategies, their mechanisms, and applications from recent studies:

Strategy Mechanism of Action Specific Modification / Example Experimental Outcome
Stabilizing the C-F Bond [1] Strengthening carbon-fluorine bond; reducing defluorination Avoid benzylic or allylic C-F positions; use aromatic C-sp²-F bonds [1] Lower skeletal accumulation of [¹⁸F]fluoride; improved in vivo stability [1]
Deuterium Incorporation [1] Kinetic isotope effect slows enzymatic cleavage Replacing hydrogen with deuterium at metabolically soft spots (e.g., C-H bonds alpha to S or O) [1] Increased half-life (varies by site); requires identification of metabolic hot spots [1]
Heterocycle Replacement [2] Replacing metabolically labile ring systems Replacing piperazine with piperidine or homopiperazine [2] Improved metabolic stability in rat liver microsomes; retained target (DAT) affinity [2]
Sulfur Oxidation State Change [2] Modulating electron density and steric profile Synthesizing sulfinyl derivatives (e.g., JJC8-091) [2] Atypical dopamine transporter (DAT) inhibitor profile; effective in reducing reinforcing effects of stimulants [2]

Experimental Protocol: In Vitro Metabolic Stability Assay

A standard method for assessing metabolic stability uses liver microsomes [2].

  • 1. Materials Preparation: Obtain pooled rat or human liver microsomes, a NADPH-regenerating system, the test compound, and an appropriate organic solvent like methanol or acetonitrile.
  • 2. Incubation: Mix the test compound with liver microsomes and the NADPH-regenerating system in a buffer. Typically, run the assay at a set temperature. Include a control without NADPH to assess non-enzymatic degradation.
  • 3. Sampling: At predetermined time points, aliquot the incubation mixture and stop the reaction by adding cold organic solvent.
  • 4. Analysis: Centrifuge the samples, analyze the supernatant using LC-MS/MS, and measure the remaining parent compound over time to determine the in vitro half-life.

FAQs and Troubleshooting

Q1: My compound shows good target affinity but rapid clearance in vivo. What are the first structural elements I should investigate?

  • A1: Prioritize investigating benzylic and allylic positions, as C-F bonds here are particularly labile [1]. Also, examine N-containing heterocycles; replacing a piperazine with a piperidine ring has proven effective for improving stability [2].

Q2: I am considering deuterium substitution. What is the most critical factor for its success?

  • A2: Success hinges on precisely identifying the metabolic soft spot. Deuterium incorporation is only effective if placed at the carbon where oxidation occurs. Use metabolite identification studies to find this site before synthesis [1].

Q3: In vivo, my 18F-labeled tracer shows high bone uptake. What does this indicate, and how can I fix it?

  • A3: High bone uptake indicates in vivo defluorination, releasing [¹⁸F]fluoride. To address this, stabilize the C-F bond by moving it away from benzylic/allylic positions or protecting the molecule with other strategies like deuterium or ring replacements [1].

Experimental Workflow for Enhancing Metabolic Stability

This diagram outlines a logical workflow for a metabolic stability optimization project:

workflow Start Start: Lead Compound with Poor Metabolic Stability ID Identify Metabolic Soft Spots Start->ID Strat Design Stabilization Strategy ID->Strat Synth Synthesize New Analogues Strat->Synth Test In Vitro Stability Assay (Liver Microsomes) Synth->Test Eval Evaluate Results Test->Eval Eval->ID Stability InVivo Promising Candidate: Proceed to In Vivo Studies Eval->InVivo Stability

A logical workflow for optimizing metabolic stability.

Key Pathways for Stability Optimization

The relationships between different stabilization strategies and their primary targets can be visualized as follows:

pathways Goal Goal: Enhance Metabolic Stability SubGoal1 Prevent C-F Bond Cleavage Goal->SubGoal1 SubGoal2 Modify Functional Groups Goal->SubGoal2 Strat1 Avoid Benzylic/Allylic C-F Sites SubGoal1->Strat1 Strat2 Use Aromatic C-F Bonds (Stronger Bond) SubGoal1->Strat2 Strat3 Incorporate Deuterium (Kinetic Isotope Effect) SubGoal1->Strat3 Strat4 Replace Labile Heterocycles (e.g., Piperazine -> Piperidine) SubGoal2->Strat4 Strat5 Modulate Sulfur Oxidation State SubGoal2->Strat5

Key pathways for enhancing metabolic stability.

References

scale-up challenges for Triafur derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Developing Your Technical Support Content

You can structure your guides using the template below. The key is to combine clear, actionable information with consistent visualizations.

Sample FAQ & Troubleshooting Entry

  • Q: During the scaled-up synthesis of the Triafur intermediate, we observe a significant exotherm and a drop in yield from 85% to 65%. What could be the cause and how can it be mitigated?
  • A: This is a common challenge when moving from batch to scale, often related to heat transfer limitations and mixing inefficiency.
    • Root Cause: Inadequate heat transfer in the larger reactor vessel leads to localized heating, which can promote side reactions and decomposition.
    • Recommended Action:
      • Implement Controlled Addition: Instead of adding reagents in a single charge, use a slow, dropwise addition over a defined period to control the heat release rate.
      • Calorimetry Studies: Perform reaction calorimetry to understand the heat flow and design a safe scaling protocol.
      • Optimize Mixing: Evaluate and adjust agitator speed and baffle design to ensure homogenous temperature and concentration throughout the vessel.

Structuring Technical Data

For quantitative data, present it in clearly structured tables for easy comparison. Here is an example of how to summarize and compare different purification methods.

Purification Method Average Yield (%) Purity (%) Key Scale-Up Challenge Recommended Scale
Column Chromatography 70 >99 High solvent waste, slow process time < 100 g batch
Recrystallization 85 99.5 Solvent choice, crystal polymorphism Pilot plant scale
Preparative HPLC 60 >99.9 Extremely high cost, low throughput Lab-scale isolation

Experimental Protocol for a Key Step

Below is a detailed methodology for a common experimental step, formatted as a standard operating procedure (SOP).

SOP: Scaled-Up Synthesis of this compound Core Structure

  • Objective: To safely and efficiently synthesize the this compound core structure (Imino-thiazolidin-4-one derivative) at a 1.0 mol scale.
  • Reaction Mechanism: The synthesis proceeds via the reaction of a chiral thiourea intermediate with α-bromoacetic acid, followed by cyclization [1].
  • Hazards: α-Bromoacetic acid is a corrosive and lachrymatory agent. Personal protective equipment (PPE) including gloves, goggles, and a fume hood are mandatory.
  • Procedure:
    • Charge: In a 500 L jacketed reactor, add 1.0 mol of the chiral thiourea intermediate and 1.5 mol of sodium acetate to 200 L of anhydrous ethanol. Stir until fully dissolved.
    • Addition: Slowly add 1.1 mol of α-bromoacetic acid dissolved in 20 L of ethanol at a controlled rate to maintain the batch temperature below 10°C.
    • Reaction: After addition, gradually warm the reaction mixture to room temperature and stir for 12 hours, monitoring reaction completion by TLC or HPLC.
    • Work-up: Concentrate the reaction mixture under reduced pressure. Quench the residue with 150 L of ice-cold water and extract with dichloromethane (3 x 75 L).
    • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product. Purify further via recrystallization from ethanol.

Creating Workflow Visualizations

For experimental workflows and logical relationships, you can use Graphviz diagrams. The following DOT language script generates a workflow for the synthesis and scale-up pathway, adhering to your specified color and style guidelines.

triafur_workflow c_blue Chiral Amine Starting Material c_red Thiourea Intermediate c_blue->c_red  CS2 c_yellow Cyclization Reaction c_red->c_yellow  α-bromoacetic  acid c_green This compound Core Structure c_yellow->c_green c_grey Purification & Isolation c_green->c_grey step2 Pilot-Scale Synthesis (100 g - 1 kg) c_grey->step2  Validate  Protocol start Begin Scale-Up Process step1 Lab-Scale Synthesis (1-10 g) start->step1  Define Target step1->c_blue step3 Process Optimization & Troubleshooting step2->step3  Identify  Challenges step4 Commercial-Scale Production step3->step4  Implement  Solutions

This script generates the following workflow for the synthesis and scale-up pathway:

Diagram of the this compound Derivative Synthesis and Scale-Up Workflow

References

A Framework for Solubility Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

The following questions and answers outline a logical approach to diagnosing and resolving solubility issues in a research setting.

Q1: What are the initial steps if my compound does not dissolve in the primary solvent?

  • Action Plan:
    • Confirm Identity & Purity: Use analytical techniques like HPLC or NMR to verify the compound and check for impurities that could inhibit dissolution.
    • Review Literature: Search for reported solubility parameters or successful solvents for structurally analogous compounds.
    • Systematic Solvent Screening: Begin a screen using the following table of common solvents, noting the approximate solubility in each.

Q2: How can I select the best solvent for screening? Understanding the properties of common solvents can guide your initial experiments. The table below summarizes key solvents to consider.

Solvent Class Solvent Name Polarity Dielectric Constant (ε) Boiling Point (°C) Common Applications & Notes
Aqueous Water High ~80 100 First-line solvent; often requires pH adjustment or co-solvents.
Polar Protic Methanol High 33 65 Good for many polar compounds; miscible with water.
Polar Aprotic Dimethyl Sulfoxide (DMSO) High 47 189 Excellent for many pharmaceuticals; suitable for stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF) High 38 153 Strong solvent for a wide range of compounds.
Medium Polarity Acetone Medium 21 56 Useful for screening; highly volatile.
Non-Polar Dichloromethane (DCM) Low 9 40 Good for non-polar and moderately polar compounds.

Q3: What advanced techniques can I use for stubborn solubility problems? If standard solvents fail, consider these methodologies:

  • pH Adjustment: For ionizable compounds, perform a solubility-pH profile. Dissolving a weak acid in a slightly basic buffer, or a weak base in a slightly acidic buffer, can dramatically improve solubility.
  • Co-solvency: Blend a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) with an aqueous buffer. The ratio can be optimized to achieve solubility while maintaining biological compatibility.
  • Solid Dispersion: Create a solid dispersion by dissolving the compound and a polymer carrier (e.g., PVP, HPMC) in a common solvent, followed by evaporation. This can create amorphous forms with higher apparent solubility.
  • Surfactant Use: Incorporate surfactants like Polysorbate 80 (Tween 80) or Sodium Lauryl Sulfate (SLS) to form micelles that can solubilize hydrophobic compounds.
  • Complexation: Use complexing agents like cyclodextrins, which form water-soluble inclusion complexes with guest molecules.

Experimental Workflow for Solubility Enhancement

To help visualize the systematic process of tackling solubility issues, the following diagram outlines a common experimental workflow. You can use the accompanying DOT language code to generate and customize this diagram for your own protocols.

solubility_workflow Solubility Enhancement Workflow Start Start: Compound Insoluble Check Check Compound Identity/Purity Start->Check Screen Systematic Solvent Screening Success Sufficient Solubility? Screen->Success LitReview Literature Review Check->LitReview LitReview->Screen Stock Prepare Stock Solution Success->Stock Yes Advanced Employ Advanced Techniques Success->Advanced No pH pH Adjustment Advanced->pH CoSolvent Co-solvency Advanced->CoSolvent Surfactant Surfactant Use Advanced->Surfactant SolidDisp Solid Dispersion Advanced->SolidDisp pH->Stock CoSolvent->Stock Surfactant->Stock SolidDisp->Stock

This workflow provides a logical path from initial compound analysis to advanced techniques for enhancing solubility.

A Note on Experimental Protocols

For the advanced techniques mentioned, a general protocol outline is as follows:

  • pH Solubility Profiling:

    • Prepare a series of buffers covering a pH range (e.g., 1-2 to 7-8).
    • Add an excess of your compound to each buffer.
    • Agitate the mixtures for a set period (e.g., 24 hours) at a constant temperature.
    • Filter or centrifuge to remove undissolved material.
    • Quantify the dissolved compound in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC).
  • Co-solvent Method:

    • Select a water-miscible co-solvent (e.g., PEG 400, ethanol, propylene glycol).
    • Prepare mixtures with water at varying ratios (e.g., 10:90, 20:80, 40:60 co-solvent:water).
    • Add an excess of your compound to each mixture.
    • Agitate, filter, and quantify as described in the pH profiling protocol.

storage and stability of Triafur compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Triafur

For a quick reference, here are the core identifiers and structural details of this compound:

Property Description
IUPAC Name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1]
CAS Number 712-68-5 [1]
Molecular Formula C₆H₄N₄O₃S [1]
Molecular Weight 212.19 g/mol [1]
Structure A 1,3,4-thiadiazole ring linked to a 5-nitrofuran ring [1]
SMILES C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1]
Mode of Action Binds to tubulin, disrupting microtubule assembly and mitosis [1]

Recommended Storage & Handling Guidelines

Based on its structural features, you should establish and validate the following storage conditions.

  • General Storage Conditions: Store as a solid in a cool, dry, and dark place. A refrigerator at 2-8°C is often a suitable starting point for long-term storage of research compounds [2].
  • Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial) to protect from moisture and light-induced degradation, which is a concern for nitrofuran derivatives [1].
  • Handling: Standard personal protective equipment (PPE) including a lab coat, gloves, and safety glasses is recommended.

Experimental Workflow for Stability Assessment

For a systematic study, you can adapt the following high-level workflow. The diagram below outlines the key phases.

Start Start: Stability Study Design A1 Define study parameters: -Temperature -Humidity -Light exposure -Time points Start->A1 A2 Prepare sample aliquots in appropriate vials A1->A2 A3 Place samples in controlled stability chambers A2->A3 B1 Withdraw samples at predetermined intervals A3->B1 B2 Perform analytical testing B1->B2 B3 Analyze data for decomposition products B2->B3 C1 Establish degradation profile B3->C1 C2 Determine optimal storage conditions C1->C2 C3 Finalize SOPs for handling C2->C3 End Document & Report C3->End

Frequently Asked Questions

Here are some anticipated questions and troubleshooting tips based on common lab challenges.

  • What is the primary stability concern with this compound? The nitrofuran moiety in its structure can be sensitive to light and hydrolysis [1]. Decomposition can lead to loss of activity and invalidate experimental results.

  • How should I prepare a stock solution of this compound? The search results do not specify a preferred solvent. You will need to experimentally determine solubility in common solvents like DMSO, methanol, or buffers. Prepare small, aliquoted stock solutions to avoid repeated freeze-thaw cycles.

  • My experimental results with this compound are inconsistent. What could be the cause? This could indicate compound degradation. First, check the integrity of your stock powder and solutions using an analytical technique like HPLC or TLC and compare against a fresh standard.

References

troubleshooting low Triafur antiviral potency

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Low Antiviral Potency

  • Q1: Why is my nucleobase antiviral (e.g., Favipiravir) showing low potency in cellular assays? A common issue is inadequate intracellular conversion of the nucleobase to its active triphosphate form, combined with high levels of competing cellular nucleotide triphosphates (NTPs). The drug may be rapidly cleared before activation, or the cellular environment may outcompete the drug's mechanism of action [1].

  • Q2: How can I improve the potency of a nucleobase antiviral? Research indicates that a synergistic co-treatment strategy can be highly effective. Combining the nucleobase (e.g., Favipiravir or T-1105) with an antimetabolite like 6-methylmercaptopurine riboside (6MMPr) has been shown to significantly enhance antiviral effects across multiple virus families [1]. The table below summarizes the core reasons for low potency and the proposed solutions.

Table 1: Common Causes of Low Potency and Synergistic Solutions

Issue Proposed Mechanism Synergistic Solution & Its Effect
Rapid clearance/insufficient activation of nucleobase pro-drug [1] Nucleobase is cleared before conversion to active nucleoside-5'-triphosphate form [1]. Co-treatment with antimetabolite 6MMPr increases conversion of nucleobase to active mono-, di-, and triphosphate forms [1].
High intracellular NTP levels outcompeting drug [1] Cellular purine NTPs compete with the antiviral nucleotide, reducing its incorporation into viral RNA [1]. 6MMPr reduces cellular purine nucleotide triphosphate synthesis, lowering competition and enhancing drug incorporation [1].
Low mutation frequency The antiviral induces mutations, but not at a high enough rate to fatally disrupt the virus. Co-treatment increases C-to-U and G-to-A mutation frequency in viral RNA, leading to lethal mutagenesis [1].
  • Q3: Are there other molecular strategies to enhance cellular potency? Yes. Studies on Boceprevir-based SARS-CoV-2 Main Protease (Mpro) inhibitors show that specific moiety changes can drastically improve cellular potency. For instance, changing the P4 N-terminal cap from a carbamide to a carbamate, or introducing a P3 O-tert-butyl-threonine, significantly boosted in-cellulo potency without compromising in vitro efficacy [2].

Troubleshooting Guide & Experimental Protocols

If you are observing low antiviral activity, follow this systematic workflow to identify and address the problem.

Start Start: Low Antiviral Potency Observed A Confirm in vitro target engagement (e.g., enzyme inhibition assay) Start->A B Assess intracellular metabolic activation (Nucleoside-5'-triphosphate levels via LC-MS) A->B In vitro potency OK? C Evaluate viral mutation frequency (Next-Generation Sequencing) B->C Activation low? E Explore structural modifications (e.g., P4 cap, P3 moiety changes) B->E Activation OK, cellular potency low D Check for cellular NTP competition (Measure intracellular NTP pools) C->D Mutation freq. low? F Implement Synergistic Strategy: Co-treat with antimetabolite (e.g., 6MMPr) D->F NTP competition high? E->F G Re-evaluate Antiviral Potency (Plaque assay, qPCR, CPE reduction) F->G Success Potency Improved G->Success

Here are detailed protocols for the key experiments mentioned in the workflow.

Protocol 1: Evaluating Metabolic Activation via LC-MS This protocol measures the intracellular levels of the nucleobase's active form (nucleoside-5'-triphosphate) [1].

  • Cell Culture & Dosing: Seed target cells (e.g., Vero E6) in 6-well plates. Treat with the nucleobase antiviral (e.g., T-1105) at your working concentration, with and without the co-treatment (e.g., 10µM 6MMPr). Include an untreated control.
  • Sample Harvest: At designated time points (e.g., 4h, 12h, 24h), wash cells with cold PBS and lyse with a 60:40 v/v methanol:water solution.
  • Nucleotide Extraction: Scrape cells, collect lysates, and centrifuge at high speed to pellet cell debris. Dry the supernatant under a gentle nitrogen stream.
  • LC-MS Analysis: Reconstitute the dried extract in water. Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable column (e.g., C18). Quantify the levels of the nucleoside-5'-mono-, di-, and triphosphate forms by comparing to synthetic standards. The key observation should be a significant increase in these active forms in the co-treatment group [1].

Protocol 2: Measuring Viral Mutation Frequency via NGS This protocol assesses if the synergistic strategy enhances lethal mutagenesis [1].

  • Virus & Drug Incubation: Infect cell cultures with the target virus at a low MOI. Treat with: a) Vehicle control, b) Nucleobase alone, c) 6MMPr alone, d) Nucleobase + 6MMPr.
  • Viral RNA Extraction: After 48-72 hours, collect the culture supernatant. Purify viral RNA using a commercial kit.
  • Library Prep & Sequencing: Reverse transcribe the RNA to cDNA. Prepare a next-generation sequencing (NGS) library targeting a specific viral genomic region (e.g., the envelope gene). Sequence on a platform like Illumina.
  • Bioinformatic Analysis: Map sequencing reads to a reference viral genome. Identify single-nucleotide variants (SNVs) and calculate the mutation frequency. The successful co-treatment should show a marked increase in specific transition mutations (e.g., C-to-U, G-to-A) [1].

Protocol 3: Testing a Synergistic Combination This protocol outlines how to test the nucleobase + antimetabolite combination.

  • Experimental Design: Use a matrix design to test a range of concentrations for both the nucleobase and 6MMPr.
  • Potency Assay: Perform a standard antiviral assay (e.g., plaque reduction or CPE-based assay) for each drug combination.
  • Data Analysis: Calculate the percentage of viral inhibition for each well. Analyze the data using software like CompuSyn to determine the Combination Index (CI). A CI < 1 indicates synergy [1].

Key Optimization Points

  • Confirm the Problem's Root Cause: The strategies above are most effective when the core problem is insufficient activation of the nucleobase or high cellular NTP competition. Always verify that your compound has good intrinsic activity against its purified viral target in a biochemical assay first [2].
  • Monitor for Structural Insights: If you are working with protease inhibitors, crystallography can be invaluable. Analyzing crystal structures of your inhibitor bound to the target (e.g., Mpro) can reveal suboptimal interactions and guide specific moiety changes, such as modifying the P4 cap [2].
  • Leverage Public Data: For common targets like SARS-CoV-2 Mpro, consult publicly available benchmarking datasets (e.g., on Polaris Hub) to compare your compound's potency (pIC50) against a large set of known actives [3].

References

method development for Triafur analysis

Author: Smolecule Technical Support Team. Date: February 2026

Triafur: Chemical Identifier Summary

For a quick reference, here are the key chemical identifiers for this compound that are fundamental for any analytical method development [1].

Identifier Details
IUPAC Name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1]
CAS Number 712-68-5 [1]
Molecular Formula C₆H₄N₄O₃S [1]
Molecular Weight 212.19 g/mol [1]
SMILES C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1]
Research Purpose Antiviral research, particularly against SARS-CoV-2 [1]

Frequently Asked Questions (FAQs)

Q1: What is the primary research application of this compound? this compound is a 1,3,4-thiadiazole derivative investigated primarily as an antiviral agent. Recent computational studies (e.g., molecular docking) suggest it binds effectively to the main protease (Mpro) of SARS-CoV-2, indicating potential for COVID-19 drug development [1].

Q2: What are the key structural features of this compound relevant for analysis? The molecule is a hybrid structure consisting of a 1,3,4-thiadiazole ring and a nitrofuran ring, linked by a carbon-carbon bond. The 2-amino group on the thiadiazole ring and the nitro group on the furan ring are key functional groups that will influence its chemical behavior and analytical detection (e.g., via UV-Vis spectroscopy) [1].

Troubleshooting Guide: Common Method Development Challenges

Issue 1: Inadequate peak resolution in chromatographic separation.

  • Potential Causes: The polar functional groups (nitro and amino) can lead to strong interactions with the stationary phase, causing peak tailing or poor resolution.
  • Recommendations:
    • Mobile Phase: Try buffering the mobile phase to control ionization. A small percentage of a modifying agent like trifluoroacetic acid (TFA) can improve peak shape.
    • Column Selection: Consider a C18 column with high end-capping. The molecular weight (212.19 g/mol) makes it suitable for reverse-phase HPLC.

Issue 2: Low sensitivity or signal-to-noise ratio in detection.

  • Potential Causes: The conjugated system and nitro group give this compound a distinct UV-Vis absorption profile, but the chosen detection wavelength might not be optimal.
  • Recommendations:
    • Perform a full wavelength scan (e.g., from 200 nm to 400 nm) to identify the absorbance maximum (λmax) for your specific instrument and solvent system. Use this wavelength for detection to maximize sensitivity.

Experimental Workflow & Molecular Structure

The following diagram outlines a generalized logical workflow for developing an analytical method for a compound like this compound, based on standard laboratory practices.

G Start Start: Method Development Solubility Solubility Profiling Start->Solubility Detector Detector Selection & Wavelength Scan Solubility->Detector Chromatography Chromatographic Separation Detector->Chromatography Validation Method Validation Chromatography->Validation End Validated Method Validation->End

The diagram below illustrates the core molecular structure of this compound, which is essential for understanding its properties during analysis [1].

G Nitrofuran Nitrofuran MotifO₂N⁻(Electron-withdrawing) Thiadiazole 1,3,4-Thiadiazole MotifH₂N⁻(Aromatic heterocycle)

How to Proceed with Your Research

Given the limited specific methodologies in the public domain, I suggest the following concrete steps to advance your work:

  • Consult Specialized Databases: Search for analytical data on this compound (CAS 712-68-5) in scientific databases like SciFinder, Reaxys, or PubMed Central. These often contain HPLC/MS conditions, NMR spectra, and other physicochemical data in the scientific literature.
  • Leverage Structural Analogues: Look for analytical methods developed for other 1,3,4-thiadiazole or nitrofuran-containing compounds. The behavior of these functional groups can provide an excellent starting point for your method.
  • Empirical Optimization: Use the provided troubleshooting advice as a starting point for your experimental work. Method development is an iterative process of testing and optimization.

References

Triafur versus Acetazolamide antiviral efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Drug Profiles at a Glance

The table below summarizes the available information for each drug. Acetazolamide's profile is well-documented, while data for Triafur is notably lacking.

Feature Acetazolamide This compound (Furidiazine)
Primary Drug Class Carbonic anhydrase inhibitor [1] [2] Information missing from search results
Known Medical Uses Glaucoma, epilepsy, altitude sickness prophylaxis, heart failure (as a diuretic), idiopathic intracranial hypertension [2] Information missing from search results
Established Mechanisms of Action Inhibits carbonic anhydrase; reduces aqueous humor production (eye), CSF production (brain), and induces metabolic acidosis (altitude acclimatization) [2] Information missing from search results
Antiviral Indication & Efficacy Not established as a primary antiviral. One search result mentions it is an "antiviral drug" in a list of 1,3,4-thiadiazole-containing medications, but provides no supporting data or context [3]. Mentioned as an "antiviral drug" in a list of 1,3,4-thiadiazole-containing medications, but no specific viral targets, efficacy data, or mechanisms are provided [3].
Available Experimental Data Extensive data from clinical trials and studies for its approved uses (e.g., dosage, side effects, pharmacokinetics) [1] [2] [4] No quantitative experimental data (e.g., IC50, EC50, viral load reduction) found in the search results.

Acetazolamide's Mechanism of Action

Although not an antiviral, Acetazolamide's mechanism is well-understood for its approved uses. The following diagram illustrates how it functions in the context of altitude sickness, which involves its systemic effects.

G cluster_legend Mechanism Context: Altitude Sickness Prophylaxis A Acetazolamide Administration B Inhibition of Renal Carbonic Anhydrase A->B C Increased Bicarbonate (HCO₃⁻) Excretion in Urine B->C D Development of Metabolic Acidosis C->D E Stimulated Ventilatory Response (Deeper/Faster Breathing) D->E F Improved Oxygenation & Acclimatization E->F

Experimental Protocols for Acetazolamide

For researchers, here are the standard methodologies used in clinical trials to establish Acetazolamide's efficacy for its core indications. These protocols could serve as a reference for designing antiviral studies, should in-silico or preliminary in-vitro data suggest potential.

1. Clinical Trial for Altitude Sickness Prophylaxis [4]

  • Objective: To assess the efficacy of different acetazolamide doses in preventing Acute Mountain Sickness (AMS).
  • Design: Randomized, double-blind, placebo-controlled trials.
  • Participants: Healthy individuals ascending to high altitudes (typically above 2,500 meters).
  • Intervention: Oral administration of acetazolamide (e.g., 125 mg, 250 mg, or 375 mg twice daily) or a placebo, starting before or during ascent.
  • Endpoint Measurement: Incidence of AMS, defined using a standardized scoring system like the Lake Louise Questionnaire (LLQ), at a specific time point after reaching the target altitude.

2. Study for Idiopathic Intracranial Hypertension (IIH) [2]

  • Objective: To evaluate the reduction of intracranial pressure.
  • Design: Often open-label or compared to other therapies (e.g., topiramate).
  • Participants: Patients diagnosed with IIH.
  • Intervention: Oral acetazolamide at doses ranging from 1 to 2 grams per day, often in divided doses.
  • Endpoint Measurement: Change in papilledema grade, lumbar puncture opening pressure, and visual field testing.

A Note on Antiviral Drug Development

The search results highlight that modern antiviral development is highly target-specific. Current research focuses on agents that directly inhibit viral enzymes or entry mechanisms, unlike Acetazolamide's physiological effects [5] [6]. For instance, the diagram below illustrates the targeted action of protease inhibitors, a common class of antiviral drugs.

G A Viral Polyprotein B Viral Protease (e.g., Mpro, 3CLpro) A->B C Cleavage of Polyprotein into Functional Components B->C D Assembly of New Virions C->D E Antiviral Drug (e.g., Protease Inhibitor) F Inhibition E->F Binds to Active Site F->B Blocks Function

Research Recommendations

Given the significant data gap, here are suggestions for your comparative guide:

  • State the Data Limitation Clearly: Your guide should explicitly note that this compound's classification as an antiviral appears to be based on early or limited reports, and that a direct, data-backed comparison with Acetazolamide is not currently possible.
  • Focus on Acetazolamide's Established Role: A comprehensive profile of Acetazolamide is a valuable contribution. Your guide can detail its mechanisms, side effects (like metabolic acidosis, paresthesia, and kidney stones [1] [2]), and clinical data for its approved uses.
  • Investigate this compound Further: To find data on this compound, you may need to consult specialized chemical and pharmacological databases or historical literature on 1,3,4-thiadiazole derivatives, as it is not prominent in current clinical research.

References

Quantitative Data on Viral Protease Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the activity of various antiviral protease inhibitors against their targets, as reported in the scientific literature. Please note that the values originate from different studies and experimental conditions.

Inhibitor Name Viral Target Activity Value Experimental System Citation
Compound 4 (Peptide aldehyde) SARS-CoV-2 Mpro L50F/E166A/L167F mutant IC₅₀: Low nanomolar range Enzymatic assay with optimized FRET substrate [1]
Nirmatrelvir (component of Paxlovid) SARS-CoV-2 Mpro L50F/E166A/L167F mutant IC₅₀: ~850–1600 nM Enzymatic assay [1]
PF-00835231 SARS-CoV-2 3CLpro (Mpro) EC₅₀: 0.23 µM (with P-gp inhibitor) Cell-based cytopathic effect (CPE) assay in VeroE6-enACE2 cells [2]
PF-00835231 Pan-coronavirus 3CLpro Ki: 30 pM to 4 nM Biochemical FRET protease activity assay [2]
Lopinavir HIV-1 Protease Effectively blocked cell-to-cell spread at Cmax (14 µM) T cell co-culture system measuring de novo HIV-1 DNA [3]
Darunavir HIV-1 Protease Effectively blocked cell-to-cell spread at Cmax (12 µM) T cell co-culture system measuring de novo HIV-1 DNA [3]
Nafamostat SARS-CoV-2 (TMPRSS2) IC₅₀: 0.04 µM Caco-2 cell assay for viral entry inhibition [4]
Camostat SARS-CoV-2 (TMPRSS2) Active (specific IC₅₀ not stated) Caco-2 cell assay for viral entry inhibition [4]

Detailed Experimental Protocols

The data in the table above was generated using standardized methodologies crucial for interpreting and comparing IC₅₀ values.

  • Enzymatic FRET Assays: For direct protease inhibition measurements, Forster-resonance energy transfer (FRET) assays are commonly used [1] [2]. These experiments use a synthetic peptide substrate labeled with a fluorophore and a quencher. When the viral protease cleaves the substrate, the fluorescence increases. The IC₅₀ is determined by measuring the reduction in fluorescence signal in the presence of increasing concentrations of the inhibitor [1].
  • Cell-Based Antiviral Assays: To measure a compound's ability to protect cells from viral infection, cytopathic effect (CPE) assays are employed [2]. These assays infect susceptible cell lines (like VeroE6) with the virus and measure the inhibitor's ability to prevent virus-induced cell death. The concentration that protects 50% of the cells is reported as the EC₅₀ (Effective Concentration). This provides a more holistic measure of antiviral activity in a cellular context [2].
  • Cell-to-Cell Spread Assays: For viruses like HIV-1, specialized T cell co-culture systems are used to model direct cell-to-cell transmission, which is a highly efficient mode of spread. These assays typically use quantitative PCR (qPCR) to measure the appearance of new viral DNA in target cells, quantifying how effectively an inhibitor can block this process [3].

Computational Prediction of IC₅₀ Values

Given the lack of experimental data for some compounds, computational methods offer a complementary approach. The following diagram illustrates a typical workflow for predicting IC₅₀ values using computational chemistry, as described in one of the research articles [5].

workflow Start Start: Protein and Ligand Structures Docking Molecular Docking (e.g., using GOLD) Start->Docking PoseSelection Select Putative Binding Poses Docking->PoseSelection QMOptimization Geometry Optimization using Semiempirical QM (e.g., MOPAC with PM6-ORG) PoseSelection->QMOptimization EnergyCalculation Calculate Binding Energies with Implicit Solvation (COSMO) QMOptimization->EnergyCalculation Correlation Correlate Energies with Experimental IC₅₀ EnergyCalculation->Correlation Prediction IC₅₀ Prediction for New Compounds Correlation->Prediction

This computational approach involves generating potential binding poses for a ligand in the enzyme's active site and then using quantum mechanical (QM) methods to calculate the interaction energy more accurately than classical scoring functions. This calculated energy can then be correlated with known experimental IC₅₀ values to build a predictive model [5].

Key Insights for Researchers

Based on the gathered information, here are some critical points for your comparison guide:

  • Context is Crucial: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration, pH, cell type) and should not be compared in isolation [6]. The Cheng-Prusoff equation is often used to relate IC₅₀ values from enzymatic assays to the more fundamental inhibition constant (Kᵢ) [6].
  • Cell-Based vs. Enzymatic Activity: Note the difference between enzymatic IC₅₀ and cellular EC₅₀. A compound may be a potent enzyme inhibitor (low IC₅₀) but less effective in cells (higher EC₅₀) due to issues like poor cellular uptake or efflux by transporters, as was the case for PF-00835231 in Vero cells [2].
  • Viral Protease Specificity: Successful antiviral protease inhibitors, such as PF-00835231, are designed for high specificity against the viral target over human proteases to minimize off-target effects and toxicity [2].

References

Triafur molecular dynamics simulations validation

Author: Smolecule Technical Support Team. Date: February 2026

What is Triafur?

This compound is an antiviral drug that contains a 1,3,4-thiadiazole ring hybridized with a sulfonamide group [1]. It is recognized in scientific literature as an example of a drug incorporating these specific bioactive moieties [1].

Standard MD Validation Approach

Although data for this compound itself is lacking, molecular dynamics (MD) simulations are typically validated against experimental data through a multi-step process. The flowchart below outlines a general workflow for validating MD simulations of a drug-like molecule.

MD_Validation Start Start: System of Interest (e.g., Drug-Target Complex) MD_Simulation MD Simulation Setup (Force Field, Water Model, Software) Start->MD_Simulation ExpData Experimental Data (e.g., NMR, XRD, Thermodynamic Data) Comp_Analysis Comparative Analysis ExpData->Comp_Analysis Reference Sim_Output Simulation Output (Trajectory, Energetics, Dynamics) MD_Simulation->Sim_Output Sim_Output->Comp_Analysis Prediction Validation Validation Outcome Comp_Analysis->Validation

The key to validation lies in the Comparative Analysis node. Researchers compare the data from their simulations with established experimental results. Common points of comparison include [2] [3]:

  • Structural Properties: Root-mean-square deviation (RMSD) from known crystal or NMR structures, radius of gyration, and secondary structure content over time.
  • Dynamical Properties: Root-mean-square fluctuation (RMSF) of atomic positions, which can be compared to experimental measures of flexibility like B-factors from crystallography.
  • Energetic and Thermodynamic Properties: Binding free energies, or the ability to reproduce known thermodynamic observables from experiments.
  • Component Distributions: For a drug in a complex system (like a lipid bilayer), the distribution of molecular components can be compared to scattering-density profiles from diffraction experiments [3].

A Framework for Your Comparison Guide

Since direct data on this compound is unavailable, you can structure your own comparison guide using the following template. The table below outlines critical factors that should be evaluated when comparing different MD simulation packages, as their results can vary even with the same starting structure [2].

Evaluation Factor Comparison Consideration Experimental Validation Data
Software & Force Field [2] Compare performance of packages (e.g., GROMACS, NAMD, AMBER) and force fields (e.g., CHARMM, AMBER). Ability to reproduce native-state dynamics and thermal unfolding pathways [2].
System Setup Influence of water model, treatment of electrostatic interactions, and simulation ensemble (NPT, NVT). Agreement with experimental data on system dimensions (e.g., bilayer thickness, area per lipid) [3].
Sampling & Convergence Assess whether simulations are "sufficiently long" and have adequately sampled conformational space. Convergence of observables (e.g., energy, structure) and reproducibility across multiple simulation replicates [2].

How to Proceed with Your Research

To find the specific data you need for this compound, I suggest you:

  • Consult specialized databases: Search in-depth computational chemistry or pharmaceutical science databases like the Protein Data Bank (PDB), CHARMM/AMBER parameter databases, or repositories for MD simulation trajectories.
  • Broaden your search terms: Try searching for the individual components of this compound, such as "molecular dynamics of 1,3,4-thiadiazole derivatives" or "sulfonamide simulation validation."
  • Explore related compounds: The search results indicate that MD simulations are actively used in rational drug design for similar compounds, such as in the design of molecularly imprinted polymers (MIPs) and other SARS-CoV-2 protease inhibitors [4] [1]. The methodologies from these studies can serve as excellent references.

References

Triafur DFT analysis compared to standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Triafur and 1,3,4-Thiadiazole Drugs

This compound is identified as an antiviral drug containing a 1,3,4-thiadiazole ring structure [1]. The table below lists other pharmaceuticals that share this core scaffold.

Drug Name Primary Therapeutic Use Core Pharmacological Action
This compound Antiviral Information not available in search results
Acetazolamide Diuretic Carbonic anhydrase inhibitor [1]
Methazolamide Diuretic Carbonic anhydrase inhibitor [1]
Sulphamethizole Antimicrobial Dihydropteroate synthase inhibitor [1]
Megazol Antiprotozoal Protein and DNA synthesis inhibitor [1]
Cefazolin Antibiotic Cell wall synthesis inhibitor [1]
Azetepaa Anti-Cancer Alkylating agent [1]

Avenues for Further Research

While direct data on this compound is limited, recent studies on similar 1,3,4-thiadiazole derivatives demonstrate the value of DFT analysis in drug development.

  • Molecular Docking and DFT: Recent research has synthesized novel 1,3,4-thiadiazole-2-carboxamide derivatives and evaluated them as potential SARS-CoV-2 main protease (Mpro) inhibitors [1]. The workflow for such an integrated computational study can be visualized below:

G Integrated Computational Drug Analysis Workflow Compound_Synthesis Compound Synthesis Molecular_Docking Molecular Docking Compound_Synthesis->Molecular_Docking DFT_Analysis DFT Analysis Molecular_Docking->DFT_Analysis ADMET_Prediction ADMET Prediction DFT_Analysis->ADMET_Prediction In_Vivo_Testing In Vivo Validation ADMET_Prediction->In_Vivo_Testing

  • Key DFT Findings in Related Studies: For the top-ranked compounds in the mentioned study, DFT calculations of the HOMO-LUMO energy gap (ΔE) showed a lower value than the standard drug Nirmatrelvir, suggesting high chemical reactivity and potential for charge transfer at the molecular level [1]. Docking studies against the SARS-CoV-2 Mpro (PDB: 6LU7) showed binding affinities ranging from approximately -6.5 to -7.3 kcal/mol for these derivatives [1].

How to Proceed

Given the lack of specific data, here are practical steps you can take:

  • Explore Generic Databases: Check chemical and pharmaceutical databases for this compound's structural information (SMILES, InChI, SDF files) to perform your own computational analysis.
  • Literature Search for Analogs: Broaden your search to include DFT studies on other 1,3,4-thiadiazole-containing drugs like Acetazolamide or Methazolamide to understand the general electronic properties of this pharmacophore.
  • Conduct Original Calculations: If feasible, obtaining the crystal structure of this compound or a similar compound would allow you to perform a novel DFT study and molecular docking simulations to predict its behavior and interactions.

References

In Vitro-In Vivo Correlation (IVIVC) Explained

Author: Smolecule Technical Support Team. Date: February 2026

An in vitro-in vivo correlation (IVIVC) is a mathematical model that describes the relationship between an in vitro property of a drug dosage form (usually its dissolution rate or release profile) and an in vivo response (such as the amount of drug absorbed or the concentration in plasma) [1] [2].

The primary purpose of developing an IVIVC is to use a reliable in vitro test as a surrogate for in vivo bioequivalence studies. This can be highly valuable for:

  • Reducing development costs and time.
  • Setting meaningful dissolution specifications.

Methodological Framework from Related Studies

While specific data for Triafur is unavailable, the following table summarizes the general experimental approach for establishing an IVIVC, illustrated by examples for other drugs found in the search results.

Component General Methodology Example from Nitrofurantoin [1] Example from Trisulfapyrimidine [2]
In Vitro Testing Dissolution testing under controlled conditions (pH, agitation). Multiple formulations with a broad range of dissolution rates were created. A UV method was developed to measure total sulfa drug concentration in dissolution samples.
In Vivo Testing Pharmacokinetic study in humans to measure drug absorption. A randomized complete block crossover study to determine bioequivalency. In vivo parameters were measured after administration of suspensions to humans.
Correlation Model Mathematical relationship linking in vitro dissolution to in vivo absorption. A correlation was developed relating cumulative percent dissolved to cumulative percent excreted in urine. The in vitro measurement was found to correlate well with several in vivo parameters.

The following diagram outlines the core workflow for establishing a Level A IVIVC, which is the most informative type and represents a point-to-point relationship between in vitro dissolution and in vivo absorption.

IVIVC_Workflow Start Develop Multiple Formulations A In Vitro Dissolution Testing Start->A B In Vivo Pharmacokinetic Study A->B C Deconvolute In Vivo Data to Determine Absorption Profile B->C D Establish Mathematical Correlation (e.g., Cumulative % Dissolved vs. Cumulative % Absorbed) C->D End Validate and Apply the IVIVC Model D->End

References

SAR Study Summary: Trifluoromethylketone Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key aspects of a published SAR study on TFKs as inhibitors of insect juvenile hormone esterase (JHE), a target for insect control [1] [2].

Aspect Summary of the SAR Study
Objective To develop SAR/QSAR models for estimating the effectiveness of JHE inhibitors and understand their structural characteristics [1] [2].
Compound Set A diverse population of 181 trifluoromethylketones (TFKs), known as potent JHE inhibitors [1] [2].
Classification Binary (active/inactive) based on JHE inhibitory activity [1].
Descriptors Structural descriptors calculated by CODESSA software [1].
Methodology Comparison of multiple machine learning classification methods, including Support Vector Machines (SVM). Models were built using a training set (80%) and validated on a test set (20%) with leave-one-out cross-validation [1] [2].
Key Outcome A reduced set of 15 descriptors common to all methods showed good predictive ability and offered clues for mechanistic interpretation [1] [2].
Model Performance All statistical approaches showed comparable performance, with predictive accuracy greater than 0.80 [1] [2].

Detailed Experimental Protocol

For researchers looking to replicate or understand the robustness of such an analysis, here is a detailed breakdown of the experimental and computational workflow:

  • Data Set Curation: The study used a large and diverse set of 181 TFKs. Ensuring chemical diversity is crucial for building a robust and predictive model [1] [2].
  • Descriptor Calculation: Molecular structures were encoded using computational chemistry. The CODESSA program was used to calculate a wide range of structural descriptors that quantify various physicochemical and topological properties of the molecules [1].
  • Model Training and Validation:
    • The data set was split into a training set (80% of compounds) to build the model and a test set (20%) to evaluate its predictive power on unseen data [1] [2].
    • Leave-one-out cross-validation (LOO-CV) was employed. In LOO-CV, a single compound is used as the test set, and the remaining compounds are the training set; this process is repeated until every compound has been used once as the test subject [1] [2].
  • Machine Learning Techniques: The study compared several classification methods capable of handling high-dimensional data, including Support Vector Machines (SVM) and a three-layer perceptron (a type of neural network) [1].
  • Descriptor Reduction and Interpretation: The most relevant descriptors were identified from the various models. A consensus set of 15 descriptors was found to be sufficient for good predictive ability, which also aids in the mechanistic interpretation of the structural features governing JHE inhibition [1].

SAR Workflow Visualization

The diagram below outlines the general workflow for a computational SAR study, reflecting the process described in the TFK study.

Start Start: Curate Compound Dataset Descriptor Calculate Molecular Descriptors Start->Descriptor Split Split Data (Training & Test Sets) Descriptor->Split Model Train Machine Learning Model Split->Model Validate Validate Model (Cross-Validation) Model->Validate Interpret Interpret Model & Identify Key Features Validate->Interpret

Diagram 1: General workflow for a computational Structure-Activity Relationship (SAR) study.

How to Proceed with Your Research on "Triafur"

Since "this compound" was not found in the available scientific literature, here are some suggestions to guide your research:

  • Verify the Compound Name: "this compound" may be a code name, an internal project identifier, or a name used in a specific regional or commercial context. Double-check the intended International Nonproprietary Name (INN) or systematic chemical name (IUPAC).
  • Explore Related Chemical Classes: As with the TFK example, your compound might belong to a broader, well-studied chemical class. Identifying this class can unlock a wealth of existing SAR data.
  • Refine Your Search Strategy:
    • Search scientific databases (e.g., SciFinder, Reaxys, PubMed) using the potential chemical structure or the IUPAC name.
    • Look for patents, which often contain detailed SAR data for early-stage compounds before they are published in journals.

References

Triafur cross-reactivity with human enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Triafur

The table below summarizes the key chemical information available for this compound, which is foundational for researchers but does not address cross-reactivity [1].

Property Description
CAS Number 712-68-5
IUPAC Name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Molecular Formula C₆H₄N₄O₃S
Molecular Weight 212.19 g/mol
SMILES C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N
Mode of Action (in Plants) Disrupts mitosis by interfering with microtubule assembly; binds to tubulin to prevent proper microtubule formation [1].
Research Applications Studied as a potential antiviral agent; used in herbicide efficacy, crop tolerance, and weed resistance research [1].

Suggested Experimental Approaches

Since direct data is unavailable, you could design experiments to investigate this compound's cross-reactivity. Below is a generalized experimental workflow that maps out this process.

Step 1: Target Identification Step 1: Target Identification Step 2: In Silico Screening Step 2: In Silico Screening Step 1: Target Identification->Step 2: In Silico Screening Step 3: In Vitro Assays Step 3: In Vitro Assays Step 2: In Silico Screening->Step 3: In Vitro Assays Step 4: Functional & Cellular Assays Step 4: Functional & Cellular Assays Step 3: In Vitro Assays->Step 4: Functional & Cellular Assays Step 5: Data Analysis & Validation Step 5: Data Analysis & Validation Step 4: Functional & Cellular Assays->Step 5: Data Analysis & Validation

Here are detailed methodologies for the key experimental steps outlined in the workflow:

Step 2: In Silico Screening

This step uses computational tools to predict potential interactions before laboratory testing.

  • Objective: To predict the binding affinity and potential interaction of this compound with various human enzyme structures.
  • Protocol:
    • Target Selection: Obtain 3D protein structures of human enzymes (especially those with tubulin-like folds or nucleotide-binding sites) from the Protein Data Bank (PDB).
    • Ligand Preparation: Convert the this compound SMILES string ( [1]) into a 3D model and minimize its energy.
    • Molecular Docking: Use docking software (e.g., AutoDock Vina, as mentioned in a study on similar 1,2,3-triazole derivatives [2]) to simulate the binding of this compound to the active sites of the selected enzymes.
    • Analysis: Analyze the docking poses and calculate binding affinity scores (in kcal/mol). A high (more negative) binding affinity suggests a stronger potential for interaction [2] [1].
Step 3: In Vitro Assays

These laboratory experiments directly test the binding and activity of this compound with purified enzymes.

  • Objective: To experimentally determine if this compound binds to and inhibits the function of target human enzymes.
  • Protocol:
    • Enzyme Source: Use purified, recombinant human enzymes.
    • Binding Assay: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding kinetics (association/dissociation rates) and affinity (equilibrium dissociation constant, K_D) between this compound and the enzyme.
    • Activity Assay: Conduct enzymatic activity assays. Incubate the enzyme with its substrate in the presence of increasing concentrations of this compound. Measure the reaction rate (e.g., by spectrophotometry) to calculate the Half Maximal Inhibitory Concentration (IC₅₀), which indicates the potency of inhibition.

References

Promising Antiviral Technologies & Candidates

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes several advanced antiviral approaches that could be relevant for your comparison guides.

Technology / Candidate Key Mechanism / Approach Development Stage / Context Relevant Viral Models Key Performance Findings / Advantages
FTD-TPI + Bevacizumab [1] Cytotoxic thymidine analogue (trifluridine) combined with VEGF-targeted monoclonal antibody. Real-world study in metastatic colorectal cancer (not an antiviral). Not applicable (for cancer). Significantly improved PFS (4.1 vs. 2.1 months) and DCR (59.6% vs. 25.4%) vs. FTD-TPI monotherapy [1].
Clinical Trial Modeling [2] Mathematical framework combining viral dynamics & drug PK/PD to optimize trial design & dosing. Validated modeling platform; used to explain Paxlovid rebound. SARS-CoV-2, HIV, Hepatitis B, Influenza, Ebola, etc. [2] Predicts optimal dose, duration, and endpoints; aims to make clinical trials more efficient and less costly [2].
Cyclic Peptides [3] Natural/designed peptides that disrupt viral entry or replication; potential for broad-spectrum activity. Preclinical research. Coronaviruses (as a model for future outbreaks) [3] High target specificity, stability, low toxicity, and potential for low antiviral resistance [3].
Nanoviricide (NV-387) [4] Nanomaterial designed to act as a "virus decoy," fusing with and dismantling viral particles. Advancing towards Phase II trials. RSV, Influenza A, Coronaviruses, MPox [4] Broad-spectrum activity against multiple enveloped respiratory viruses; designed to prevent viral escape [4].
rAAV Production Protocol [5] Novel, scalable method for producing recombinant adeno-associated viral vectors for gene therapy. Laboratory production protocol. Not a therapeutic; a vector for gene therapy. Achieved high titer (~1–2 E+13 vg) and high full capsid ratio (50%), beneficial for gene therapy applications [5].

Experimental Protocols for Key Areas

For the experimental data cited, here are the detailed methodologies.

Protocol for In Vitro Susceptibility Testing (Nitrofuran Derivatives)

This protocol, adapted from a study on nitrofuran antibiotics, exemplifies a standardized method for assessing antimicrobial activity which can be a reference for antiviral assays [6].

  • Strain Selection and Preparation: Use 100 clinical isolates (e.g., uropathogenic E. coli). From a frozen stock, regenerate strains on Columbia Agar with 5% sheep blood and incubate at 35°C for 18-22 hours [6].
  • Broth Microdilution: Prepare serial dilutions of the antimicrobial agent (e.g., nitrofurantoin, furazidin) in a broth medium. Dispense into 96-well plates and inoculate with a standardized bacterial suspension. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth [6].
  • Disk Diffusion: Inoculate Mueller-Hinton agar plates with the test strain. Place antibiotic-impregnated disks on the agar surface. After incubation, measure the diameter of the growth inhibition zone around each disk [6].
  • Analysis: Perform all determinations in triplicate. Correlate MIC values with inhibition zone diameters. Analyze the data to determine cross-resistance between related compounds [6].
Protocol for Novel Scalable Viral Vector Production

This protocol details a method for producing recombinant AAV (rAAV), a common gene therapy vector, using a stable producer cell line [5].

  • Stable Cell Line Generation: Transfect adherent HEK293 cells with a linearized plasmid containing the Gene of Interest (GOI) and a puromycin resistance gene using a transfection reagent like Turbofect. Select successfully transfected cells using the predetermined puromycin concentration (e.g., 2 μg/mL) [5].
  • Single-Cell Cloning: Use Fluorescence-Activated Cell Sorting (FACS) to isolate single cells from the top-producing pool into 96-well plates. Expand the clones under antibiotic selection [5].
  • Virus Production and Infection: Infect the stable producer cell line with a single helper virus, such as an rHSV-RepCap virus. This provides the necessary components for AAV assembly [5].
  • Large-Scale Production and Purification: Scale up the production process using cell stacks (e.g., 10-Cell Stack). Purify the harvested AAV vectors and use quantitative methods to determine the final viral titer (vector genomes per mL) and the ratio of full capsids [5].

Antiviral Drug Action and Research Pathway

The diagram below illustrates the core workflow and mechanism of action for a class of broad-spectrum antiviral candidates, cyclic peptides, as outlined in the research.

cluster_path Cyclic Peptide Antiviral Pathway cluster_goal Research Outcome Goals Start Start Antiviral Research CP Cyclic Peptide Candidate Start->CP M1 Disrupts Viral Entry or Attachment CP->M1 M2 Inhibits Viral Replication CP->M2 Outcome Prevents Infection of Host Cell M1->Outcome M2->Outcome G1 High Target Specificity Outcome->G1 G2 Low Antiviral Resistance Outcome->G2 G3 Broad-Spectrum Activity Outcome->G3

References

×

XLogP3

0.9

Melting Point

280.0 °C

UNII

4JJ4COI21V

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

712-68-5

Wikipedia

Triafur

Use Classification

Health Hazards -> Carcinogens

Dates

Last modified: 08-15-2023

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